Isosorbide dinitrate mixture
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) nitrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O8/c9-7(10)15-3-1-13-6-4(16-8(11)12)2-14-5(3)6/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYKHGMNXAOIAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87-33-2 | |
| Record name | D-Glucitol, 1,4:3,6-dianhydro-, 2,5-dinitrate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Mechanisms of Nitrate Tolerance
The development of tolerance to isosorbide (B1672297) dinitrate is a multifactorial process, involving a complex interplay of vascular biochemical alterations and physiological counter-regulatory responses. ahajournals.org Key mechanisms implicated include vascular sulfhydryl (SH) group depletion, neurohormonal activation, and increased oxidative stress.
Continuous exposure to isosorbide dinitrate is thought to deplete the vascular stores of sulfhydryl groups, which are essential for the enzymatic conversion of organic nitrates to their active form, nitric oxide (NO). ahajournals.orgnih.gov This depletion leads to a reduced capacity of the vascular smooth muscle to generate NO, thereby attenuating the vasodilatory effects of the drug.
Furthermore, the vasodilation induced by isosorbide dinitrate can trigger counter-regulatory mechanisms, including the activation of the renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system. ahajournals.org This leads to increased levels of vasoconstrictors like angiotensin II and norepinephrine, which oppose the vasodilatory action of the nitrate (B79036) and contribute to the development of tolerance.
A growing body of evidence points to the critical role of oxidative stress in the pathogenesis of nitrate tolerance. 2minutemedicine.com Chronic nitrate therapy has been shown to increase the production of reactive oxygen species (ROS), such as superoxide (B77818), within the vasculature. 2minutemedicine.com These ROS can quench the activity of nitric oxide, leading to endothelial dysfunction and a reduced responsiveness to nitrate-induced vasodilation. 2minutemedicine.com
Management Strategies for Nitrate Tolerance
The primary and most widely accepted strategy to prevent the development of tolerance to isosorbide (B1672297) dinitrate is the implementation of a "nitrate-free interval." nih.gov This involves scheduling the administration of the drug to allow for a daily period of at least 10 to 12 hours where plasma nitrate (B79036) levels are low. researchgate.net This intermittent therapy allows for the replenishment of depleted sulfhydryl groups and helps to restore the sensitivity of the vasculature to the drug. nih.gov Studies have shown that providing a nitrate-free interval can help maintain the anti-anginal and anti-ischemic effects of isosorbide dinitrate. nih.gov
Exploration of Novel Therapeutic Combinations
Combination with Hydralazine (B1673433)
The combination of isosorbide dinitrate and hydralazine has been extensively studied, particularly in the context of heart failure. nih.govabcheartfailure.org Hydralazine, an arterial vasodilator, is believed to mitigate nitrate tolerance through its antioxidant properties. ahajournals.org In-vitro studies have demonstrated that hydralazine can prevent the formation of vascular superoxide (B77818) induced by nitrates, thereby preserving the bioavailability of nitric oxide. ahajournals.org The Vasodilator-Heart Failure Trials (V-HeFT I and V-HeFT II) provided key clinical evidence for this combination.
Table 1: Key Findings from the Vasodilator-Heart Failure Trials (V-HeFT)
| Trial | Comparison Groups | Key Outcomes | Reference |
|---|---|---|---|
| V-HeFT I | Placebo vs. Prazosin vs. Isosorbide Dinitrate-Hydralazine (ISDN-Hyd) | ISDN-Hyd showed a trend towards reduced mortality compared to placebo. At 2 years, the mortality rate was 25.6% in the ISDN-Hyd group versus 34.3% in the placebo group. abcheartfailure.orgnih.gov | abcheartfailure.orgnih.gov |
| V-HeFT II | Enalapril vs. Isosorbide Dinitrate-Hydralazine (ISDN-Hyd) | Enalapril was superior in reducing mortality (18% vs. 25% at 2 years, p=0.016). However, the ISDN-Hyd group showed a greater improvement in left ventricular ejection fraction (LVEF). abcheartfailure.orgacc.org | abcheartfailure.orgacc.org |
Combination with L-Arginine
L-arginine, a precursor to nitric oxide, has been investigated as a potential agent to prevent nitrate tolerance. The rationale is that supplemental L-arginine could enhance the production of NO and counteract the depletion that may occur with continuous nitrate therapy. A study in patients with stable angina pectoris demonstrated that oral supplementation with L-arginine significantly increased exercise duration compared to placebo in patients receiving nitrate therapy. nih.govnih.gov
Table 2: Effect of L-Arginine Supplementation on Exercise Tolerance in Stable Angina
| Parameter | Placebo | L-Arginine (6 g/day for 3 days) | P-value | Reference |
|---|---|---|---|---|
| Exercise Duration (seconds) | 604 ± 146 | 647 ± 159 | <0.03 | nih.gov |
Combination with Folic Acid
Folic acid has been explored for its potential to prevent nitrate-induced endothelial dysfunction, a key component of tolerance. It is thought to improve the function of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO. One study in healthy volunteers showed that high-dose folic acid (10 mg/day) prevented the development of nitrate tolerance in arteries by preserving the vasodilator response to acetylcholine. nih.govnih.gov However, another study found that low-dose folic acid (1 mg/day) did not prevent nitroglycerin-induced tolerance. ahajournals.org
Table 3: Effect of Folic Acid on Forearm Blood Flow Response to Acetylcholine during Nitrate Therapy
| Treatment Group | Forearm Blood Flow Response | Finding | Reference |
|---|---|---|---|
| Placebo + Transdermal GTN | Blunted arterial and venous responses | Tolerance developed | nih.gov |
| Folic Acid (10 mg/day) + Transdermal GTN | Preserved arterial response | Tolerance prevented in arteries | nih.govnih.gov |
Combination with Antioxidants
Given the role of oxidative stress in nitrate tolerance, antioxidants such as vitamin C and vitamin E have been investigated as potential adjuncts. A randomized, double-blind, placebo-controlled study demonstrated that supplemental vitamin E could prevent the attenuation of forearm blood flow and platelet cGMP production seen with continuous nitroglycerin administration, suggesting a prevention of tolerance development. nih.govahajournals.org
Table 4: Effect of Vitamin E on Nitrate Tolerance in Normal Volunteers and IHD Patients
| Parameter | Group | Day 0 (Baseline) | Day 6 (After GTN tape) | P-value (Day 6 vs. Day 0) | Reference |
|---|---|---|---|---|---|
| Change in Forearm Blood Flow (%) | Placebo | 31 ± 11 | 17 ± 9 | <0.01 | nih.govahajournals.org |
| Vitamin E | 32 ± 12 | 30 ± 12 | NS | nih.govahajournals.org | |
| Change in Platelet cGMP (%) | Placebo | 35 ± 11 | 8 ± 5 | <0.01 | nih.govahajournals.org |
| Vitamin E | 38 ± 10 | 35 ± 11 | NS | nih.govahajournals.org |
IHD: Ischemic Heart Disease; GTN: Glyceryl Trinitrate; NS: Not Significant
Nitrate Tolerance: Mechanisms and Management Strategies
Pathophysiological Mechanisms of Tolerance Development
The development of tolerance to isosorbide (B1672297) dinitrate is not due to reduced bioavailability or accelerated elimination of the drug itself. nih.gov Instead, it involves intricate cellular and systemic changes that blunt the vessel's ability to respond to the drug and counteract its vasodilatory effects. These mechanisms include impaired conversion to its active metabolite, nitric oxide (NO), and the activation of neurohormonal systems that promote vasoconstriction. nih.govahajournals.orgnih.gov
Impaired Bioconversion of Isosorbide Dinitrate to Nitric Oxide
One of the earliest theories to explain nitrate (B79036) tolerance is the sulfhydryl group depletion hypothesis. nih.govahajournals.org This hypothesis posits that the enzymatic conversion of organic nitrates to NO requires the presence of reduced sulfhydryl (-SH) groups within the vascular smooth muscle cells. nih.govahajournals.org Continuous exposure to nitrates is thought to deplete these essential sulfhydryl stores through oxidation, rendering the receptors or enzymes less able to interact with the nitrate molecules and generate NO. nih.govahajournals.org This would result in decreased activation of guanylate cyclase, the key enzyme in the NO signaling pathway that leads to vasodilation. nih.gov While this theory was foundational, some researchers now believe that sulfhydryl depletion alone does not fully account for the development of tolerance. ahajournals.org Nevertheless, the availability of thiol groups is considered a critical factor for the bioactivation of some nitrates. researchgate.net
Recent research has highlighted the crucial role of the mitochondrial enzyme aldehyde dehydrogenase 2 (ALDH2) in the bioactivation of certain organic nitrates, particularly nitroglycerin (GTN). nih.govnih.govmdpi.com For these nitrates, ALDH2 catalyzes their conversion to release NO. mdpi.com The development of tolerance is strongly associated with the inhibition and dysfunction of this enzyme. nih.govjacc.org This inactivation is believed to be a primary component of mechanism-based tolerance. nih.gov Increased production of reactive oxygen species (ROS) during long-term nitrate therapy can cause oxidative damage to ALDH2, inhibiting its function and thus impairing NO generation. researchgate.netjacc.org While the bioactivation of ISDN is considered less dependent on ALDH2 than GTN, the broader context of oxidative stress-induced enzymatic dysfunction is a key aspect of nitrate tolerance. escardio.orgoup.com Studies in human blood vessels have shown that long-term GTN treatment induces tolerance associated with the inhibition and downregulation of vascular ALDH-2. jacc.org
Neurohormonal Activation and Counter-Regulatory Responses
Beyond impaired bioactivation, the body initiates several counter-regulatory measures in response to the vasodilation induced by isosorbide dinitrate. ahajournals.org This "pseudotolerance" involves the activation of neurohormonal systems that work to counteract the drug's effects, primarily through vasoconstriction and plasma volume expansion. nih.govahajournals.org These responses are mediated by the sympathetic nervous system and the renin-angiotensin-aldosterone system (RAAS). ahajournals.orgahajournals.org This activation limits the hemodynamic effects of the nitrate-induced vasodilation. nih.gov
The vasodilation and subsequent drop in blood pressure caused by ISDN can trigger a reflex activation of the sympathetic nervous system. ahajournals.orgahajournals.orgnih.gov This response leads to an increase in circulating catecholamines, such as noradrenaline, which promote vasoconstriction and increase heart rate. researchgate.netoup.com This sympathetic activation can partially offset the vasodilatory action of the nitrate, contributing to the attenuation of its therapeutic effect over time. ahajournals.orgnih.gov Furthermore, this neurohormonal activation is linked to increased oxidative stress, creating a cycle that further promotes tolerance. ahajournals.org
Continuous nitrate therapy is associated with the activation of the renin-angiotensin-aldosterone system (RAAS). ahajournals.orgahajournals.org This leads to increased production of potent vasoconstrictors, notably angiotensin II and endothelin-1 (B181129) (ET-1). ahajournals.orgoup.comnih.gov
Angiotensin II: This peptide hormone has powerful vasoconstrictive properties. nih.gov During nitrate therapy, increased plasma renin activity leads to higher levels of angiotensin II. nih.gov Angiotensin II not only directly constricts blood vessels but also stimulates the production of superoxide (B77818) radicals, contributing to oxidative stress and further impairing endothelial function. nih.govresearchgate.net Studies have shown that blocking the angiotensin II type 1 (AT1) receptor can prevent the development of nitrate tolerance, highlighting the causal role of the RAAS in this process. nih.govnih.gov
Endothelin-1 (ET-1): ET-1 is another potent vasoconstrictor produced by endothelial cells. frontiersin.org Its expression is increased during nitrate therapy. nih.gov Like angiotensin II, ET-1 contributes to the counter-regulatory vasoconstriction that defines tolerance. ahajournals.org Blocking endothelin receptors has been shown to mitigate nitrate tolerance, supporting its involvement in the process. nih.govnih.govnih.gov Chronic ISDN treatment can lead to an activation of the ET receptor signaling axis, resulting in increased vascular oxidative stress and inflammation. nih.gov
Data Tables
Table 1: Key Mechanisms in Isosorbide Dinitrate Tolerance
| Mechanism Category | Specific Mechanism | Description | Primary Consequence | Supporting Evidence Index |
| Impaired Bioconversion | Sulfhydryl Group Depletion | Continuous nitrate exposure oxidizes and depletes essential -SH groups needed for enzymatic NO generation. | Reduced formation of Nitric Oxide (NO). | nih.govnih.govahajournals.org |
| Impaired Bioconversion | Mitochondrial ALDH2 Dysfunction | Oxidative stress inhibits the ALDH2 enzyme, which is critical for the bioactivation of some nitrates. | Impaired biotransformation and NO release. | nih.govnih.govmdpi.comjacc.org |
| Neurohormonal Activation | Sympathetic Nervous System Activation | Reflex response to vasodilation, leading to increased release of catecholamines (e.g., noradrenaline). | Counter-regulatory vasoconstriction and increased heart rate. | ahajournals.orgahajournals.orgoup.comnih.gov |
| Neurohormonal Activation | RAAS Activation (Angiotensin II) | Increased renin activity leads to elevated levels of the potent vasoconstrictor Angiotensin II. | Vasoconstriction, oxidative stress, endothelial dysfunction. | ahajournals.orgnih.govnih.gov |
| Neurohormonal Activation | RAAS Activation (Endothelin-1) | Nitrate therapy stimulates the production of the vasoconstrictor Endothelin-1 (ET-1). | Vasoconstriction, vascular inflammation. | ahajournals.orgnih.govnih.gov |
Table 2: Research Findings on Counter-Regulatory Responses in Nitrate Tolerance
| Neurohormonal Mediator | Effect of Chronic Nitrate Therapy | Mechanism of Action in Tolerance | Effect of Antagonist | Supporting Evidence Index |
| Angiotensin II | Plasma renin activity and Angiotensin II levels increase. | Induces potent vasoconstriction; stimulates vascular superoxide production. | AT1 receptor antagonists (e.g., losartan) prevent tolerance development. | nih.govnih.gov |
| Endothelin-1 (ET-1) | Vascular expression and plasma levels increase. | Induces potent vasoconstriction; promotes vascular inflammation. | Endothelin receptor antagonists (e.g., bosentan, macitentan) improve tolerance and endothelial dysfunction. | nih.govnih.govnih.gov |
| Catecholamines (Noradrenaline) | Sympathetic nervous system is activated, increasing release. | Binds to adrenergic receptors, causing vasoconstriction and increased heart rate. | Beta-blockers can modulate sympathetic effects, but may not invariably reverse tolerance. | ahajournals.orgahajournals.orgnih.gov |
Plasma Volume Expansion
One of the mechanisms contributing to the attenuation of Isosorbide Dinitrate's effects is plasma volume expansion, a phenomenon sometimes classified as "pseudotolerance". researchgate.net This counter-regulatory response involves sodium and water retention, which can counteract the beneficial hemodynamic effects of the nitrate. medscape.com
A study involving male patients with stable angina investigated the link between the antianginal effects of ISDN and plasma volume expansion. researchgate.net The research demonstrated that long-term therapy with a continuous dosing schedule (ISDN 20 mg four times daily) resulted in a significant reduction in venous haematocrit values, indicating an expansion of plasma volume. researchgate.net This hematocrit reduction coincided with a loss of the drug's antianginal efficacy. researchgate.net Conversely, an intermittent, once-daily dosing regimen with slow-release ISDN did not cause a significant change in haematocrit and retained its therapeutic effect. researchgate.net These findings suggest that plasma volume expansion may play a role in the development of tolerance to continuously administered ISDN. researchgate.net
Oxidative Stress and Reactive Oxygen Species Generation
A central hypothesis in the development of true vascular tolerance to Isosorbide Dinitrate is the induction of oxidative stress. nih.govahajournals.org Long-term therapy with ISDN has been shown to increase the production of reactive oxygen species (ROS) within the vasculature. nih.govahajournals.org This increased oxidative stress is considered a key factor leading to both tolerance and the associated endothelial dysfunction. nih.gov
The generation of ROS during nitrate therapy stems from several enzymatic sources, including mitochondria, NADPH oxidases, and a "uncoupled" endothelial nitric oxide synthase (eNOS). nih.gov This inappropriate production of ROS, or a failure in the body's natural scavenging of these reactive molecules, is believed to be of crucial mechanistic importance in the vascular changes observed during sustained ISDN therapy. ahajournals.org
Superoxide Production and Nitric Oxide Scavenging
A key component of the oxidative stress mechanism is the increased production of the superoxide anion (O₂⁻). ahajournals.org Sustained therapy with organic nitrates like ISDN can lead to enhanced vascular superoxide production. ahajournals.orgnih.gov This increase in superoxide has significant consequences for nitric oxide (NO), the primary molecule through which ISDN exerts its vasodilatory effects.
Isosorbide dinitrate functions by being converted to NO, which then relaxes vascular smooth muscle. wikipedia.orgdrugbank.com However, the superoxide anion rapidly reacts with nitric oxide to form peroxynitrite, a highly reactive and damaging molecule. ahajournals.org This reaction effectively "scavenges" or inactivates NO, reducing its bioavailability and thus diminishing the therapeutic effect of ISDN. The enzymatic sources for this increased superoxide production include membrane oxidases and potentially uncoupled eNOS. nih.govnih.gov
Endothelial Dysfunction in Tolerance Development
A significant consequence of the oxidative stress induced by long-term Isosorbide Dinitrate therapy is endothelial dysfunction. nih.govahajournals.org The endothelium plays a critical role in regulating vascular tone, and its dysfunction is a hallmark of nitrate tolerance. Chronic treatment with ISDN has been demonstrated in clinical settings to impair the normal function of the endothelium. nih.gov
Specifically, studies have shown that ISDN treatment can reduce endothelium-dependent flow-mediated dilation. ahajournals.org This impairment is linked to the increased oxidative stress, which can lead to the uncoupling of endothelial nitric oxide synthase (eNOS). nih.govahajournals.org In its uncoupled state, eNOS produces superoxide radicals instead of the beneficial NO, further contributing to the oxidative environment and impairing vasodilation. nih.gov This nitrate-induced endothelial dysfunction can occur even with intermittent dosing regimens and may contribute to rebound ischemia during nitrate-free periods. medscape.comahajournals.org
Strategies to Mitigate Nitrate Tolerance
Given the clear clinical impact of tolerance, several strategies have been developed to preserve the efficacy of Isosorbide Dinitrate during long-term treatment. These approaches primarily focus on preventing the underlying mechanisms of tolerance, such as by altering dosing schedules or using concomitant medications.
Intermittent Dosing Regimens and Nitrate-Free Intervals
The most widely accepted and practiced method for preventing tolerance to Isosorbide Dinitrate is the use of intermittent dosing that incorporates a daily "nitrate-free" or "nitrate-low" interval. nih.govnih.gov This strategy is based on the principle that vascular responsiveness to nitrates can be restored if the drug is absent from the body for a sufficient period, typically in the range of 8 to 14 hours. researchgate.netdrugs.com
Research has demonstrated that continuous plasma nitrate levels, often achieved with three- or four-times-daily dosing, lead to a significant attenuation of anti-ischemic effects. researchgate.netnih.gov In contrast, eccentric dosing schedules that create a distinct trough in plasma drug concentration have been shown to circumvent tolerance.
A study evaluating various dosing intervals for sustained-release ISDN found that the required nitrate-free interval was dependent on the dose:
A 12-hour nitrate-free interval was sufficient to prevent tolerance with a 40 mg dose. nih.gov
An 18-hour nitrate-free interval was needed for an 80 mg dose. nih.gov
A 24-hour interval (once-daily dosing) was required for a 120 mg dose. nih.gov
Another study confirmed that a once-daily regimen (80 mg at 8 A.M.) and an asymmetric twice-daily regimen (80 mg at 8 A.M. and 2 P.M., providing an 18-hour interval) successfully avoided tolerance development over 15 days. nih.gov However, a symmetric twice-daily regimen (8 A.M. and 8 P.M., providing a 12-hour interval) resulted in attenuated effects. nih.gov
Table 1: Effect of Dosing Interval on Isosorbide Dinitrate Tolerance
| Dosing Regimen (Sustained-Release ISDN) | Nitrate-Free Interval | Tolerance Development | Source(s) |
|---|---|---|---|
| 40 mg, 3-times-daily | 12 hours | Prevented | nih.gov |
| 80 mg, twice-daily | 18 hours | Prevented | nih.gov |
| 120 mg, once-daily | 24 hours | Prevented | nih.gov |
| 80 mg, twice-daily (8 A.M. & 8 P.M.) | 12 hours | Observed | nih.gov |
Adjunctive Pharmacological Interventions (e.g., ACE Inhibitors, Diuretics, Antioxidants)
In addition to modifying dosing schedules, co-administration of other pharmacological agents has been explored as a strategy to counteract the mechanisms of nitrate tolerance.
ACE Inhibitors: Angiotensin-converting enzyme (ACE) inhibitors possess antioxidant properties and can mitigate the development of nitrate tolerance. researchgate.net By reducing angiotensin II-mediated oxidative stress, ACE inhibitors can help prevent the endothelial dysfunction associated with nitrate therapy. ahajournals.org Clinical studies have shown that background therapy with ACE inhibitors leads to more marked and sustained hemodynamic improvements when nitrates are added, compared to nitrates alone. researchgate.net In patients with heart failure receiving captopril, the hemodynamic benefits of ISDN persisted over a 24-hour study period. researchgate.net
Diuretics: While plasma volume expansion is a known counter-regulatory mechanism, the use of diuretics specifically to prevent ISDN tolerance is not a primary recommended strategy. Caution is advised when using ISDN in patients who may already have blood volume depletion from diuretic therapy, as this can increase the risk of hypotension. pfizer.com
Antioxidants: Given the central role of oxidative stress, the use of antioxidants is a logical approach to prevent tolerance. ahajournals.org The antioxidant hydralazine (B1673433) has been shown in both animal and human studies to prevent nitrate tolerance by reducing the formation of vascular superoxide. nih.gov This provides a mechanistic explanation for the demonstrated clinical benefit of the combination therapy of isosorbide dinitrate and hydralazine in treating heart failure. nih.govnih.gov Other antioxidants, such as Vitamin C and Vitamin E, have also been shown in some studies to prevent nitrate tolerance. nih.govoup.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| Isosorbide Dinitrate |
| Nitric Oxide |
| Superoxide |
| Peroxynitrite |
| Angiotensin II |
| Captopril |
| Hydralazine |
| Vitamin C |
| Vitamin E |
| Haematocrit |
| Sodium |
Isosorbide Dinitrate: Navigating Nitrate Tolerance Through Mechanisms and Innovative Therapeutic Strategies
The therapeutic utility of isosorbide dinitrate, a potent vasodilator, is often challenged by the development of nitrate tolerance, a phenomenon characterized by a diminished hemodynamic and anti-anginal response with continuous use. Understanding the intricate mechanisms behind this tolerance is paramount for developing effective management strategies and exploring novel therapeutic avenues to sustain the clinical benefits of this important compound.
Advanced Therapeutic Applications and Clinical Research
Isosorbide (B1672297) Dinitrate in Chronic Cardiovascular Conditions
Isosorbide dinitrate plays a significant role in the long-term management of several chronic cardiovascular diseases, primarily owing to its vasodilatory properties.
Isosorbide dinitrate is indicated for the prevention of angina pectoris due to coronary artery disease. droracle.aipfizer.comdroracle.ai By relaxing blood vessels, it increases the supply of blood and oxygen to the heart while reducing its workload, which helps prevent angina attacks when used regularly. mayoclinic.org Its efficacy is rooted in its ability to reduce myocardial oxygen demand by decreasing the heart's "afterload" and "preload" through the dilatation of peripheral venous and, to a lesser extent, arterial resistance vessels. pfizer.com Nitrates may also redistribute coronary blood flow to ischemic areas by selectively dilating large coronary vessels or collateral vessels. pfizer.com
Controlled trials have demonstrated that single oral doses of isosorbide dinitrate can effectively reduce exercise-related angina for up to 8 hours. droracle.ai Sublingual isosorbide dinitrate is highly effective for the prophylaxis of both symptomatic and asymptomatic myocardial ischemia. droracle.ai For immediate relief of an acute angina attack or for prophylaxis before activities likely to provoke angina, sublingual forms are used. droracle.aipfizer.com Research has shown that isosorbide dinitrate can significantly reduce the frequency, duration, and severity of angina attacks, improve exercise tolerance, and lessen the need for nitroglycerin. pfizer.com
Interactive Data Table: Clinical Research on Isosorbide Dinitrate in Angina Pectoris
| Study Focus | Key Finding | Reference |
| Dose-Response Relationship | Single oral doses from 15-120 mg increased exercise tolerance to angina for 8 hours, though higher doses did not consistently produce a greater effect than lower doses for the entire group. | ahajournals.org |
| High-Dose Efficacy | High-dose isosorbide dinitrate can be effective in managing angina in patients unresponsive to lower doses, showing a significant reduction in the weekly rate of angina attacks. | droracle.ai |
| Symptom Prophylaxis | Highly effective in the prophylaxis of symptomatic and asymptomatic myocardial ischemia. | droracle.ai |
| Exercise Tolerance | Improves exercise tolerance and reduces the need for nitroglycerin. | pfizer.com |
Isosorbide dinitrate is a valuable therapeutic option for patients with heart failure with reduced ejection fraction (HFrEF), a condition where the left ventricle of the heart doesn't pump blood as well as it should. nih.govnih.gov Its vasodilatory effects on both veins and arteries help to decrease the workload on the heart. nih.gov This leads to a reduction in preload and afterload, a decrease in the size of the left ventricle at the end of diastole, and a reduction in mitral regurgitation. nih.gov Furthermore, it can lower the pressure in the left atrium and left ventricle, decrease pulmonary artery pressure, and increase the volume of blood pumped with each beat (stroke volume), ultimately improving the left ventricular ejection fraction. nih.gov
The combination of hydralazine (B1673433) and isosorbide dinitrate (H-ISDN) is a guideline-recommended therapy for certain patients with HFrEF. nih.govdroracle.ai Hydralazine is a direct-acting arterial vasodilator, and its mechanism complements that of isosorbide dinitrate, which is primarily a venodilator. droracle.ai This combination provides balanced hemodynamic benefits by reducing both preload and afterload. abcheartfailure.org Beyond its hemodynamic effects, the H-ISDN combination has been shown to have antioxidant properties and beneficially affect endothelial dysfunction by improving the bioavailability of nitric oxide. nih.gov This therapy is particularly recommended for HFrEF patients who cannot tolerate angiotensin-converting enzyme (ACE) inhibitors or angiotensin receptor blockers (ARBs) due to intolerance or contraindications. nih.govdroracle.ai
The efficacy of the hydralazine-isosorbide dinitrate combination has been notably significant in self-identified African American patients with HFrEF. droracle.aiahajournals.org The African-American Heart Failure Trial (A-HeFT) demonstrated a significant reduction in mortality and morbidity, as well as an improvement in quality of life, when H-ISDN was added to standard heart failure therapy in this population. abcheartfailure.orgccjm.org This led to the recommendation of H-ISDN for African American patients with NYHA class III-IV HFrEF who remain symptomatic despite optimal medical therapy. droracle.ai
Post-hoc analyses of earlier trials, such as the Vasodilator-Heart Failure Trials (V-HeFT I and II), also suggested a potential benefit of H-ISDN among Black patients. abcheartfailure.orgabcheartfailure.org In V-HeFT I, H-ISDN showed a significantly lower mortality rate compared to placebo in Black patients. abcheartfailure.org While the use of H-ISDN in other racial groups is less clear due to limited evidence, some data suggests potential benefits in terms of cardiac remodeling and exercise tolerance in non-African American patients. abcheartfailure.orgahajournals.org However, a retrospective cohort study of veterans did not find a significant reduction in mortality or hospitalization with H-ISDN prescription in any racial/ethnic subgroup, though it did note that the risk associated with H-ISDN was lower in African-American patients compared to Hispanic or white patients. nih.gov Another study in a veteran population found that H-ISDN use was associated with lower mortality rates in African-American patients with HFrEF. escholarship.org
Interactive Data Table: Key Trials of Hydralazine-Isosorbide Dinitrate (H-ISDN) in HFrEF
| Trial Name | Patient Population | Key Finding | Reference |
| V-HeFT I | HFrEF patients | H-ISDN showed promising results with hemodynamic benefits by reducing both preload and afterload. A post-hoc analysis revealed significantly lower mortality in Black patients on H-ISDN compared to placebo. | abcheartfailure.orgabcheartfailure.org |
| V-HeFT II | HFrEF patients | Enalapril (an ACE inhibitor) was found to be superior to H-ISDN in reducing mortality. | abcheartfailure.org |
| A-HeFT | African American patients with advanced HFrEF | The addition of a fixed-dose combination of H-ISDN to standard therapy resulted in a 43% reduction in mortality. | ccjm.orgnih.gov |
Isosorbide dinitrate has been studied for its effects on pulmonary hypertension, a condition of high blood pressure in the arteries of the lungs, and its impact on right ventricular function. In patients with chronic obstructive pulmonary disease (COPD) and associated pulmonary hypertension, oral isosorbide dinitrate has been shown to effectively reduce pulmonary artery pressure. nih.gov
Research involving patients with acute hypoxemic respiratory failure complicated by pulmonary artery hypertension showed that sublingual isosorbide dinitrate could modestly improve a depressed right ventricular ejection fraction. nih.gov This improvement was associated with a decrease in both the right ventricular end-diastolic and end-systolic volumes. nih.gov However, in some patients, this was accompanied by a fall in oxygen delivery. nih.gov A more recent study examining bolus injections of isosorbide dinitrate in patients with pulmonary hypertension found that it lowered mean pulmonary arterial pressure in both pre-capillary and post-capillary pulmonary hypertension. researchgate.net
Role in Heart Failure with Reduced Ejection Fraction (HFrEF)
Isosorbide Dinitrate in Acute Cardiovascular Syndromes
In the setting of acute cardiovascular syndromes, such as acute myocardial infarction (AMI), the use of isosorbide dinitrate requires careful consideration. While not recommended for aborting an acute anginal episode that has already begun due to its slower onset of action compared to nitroglycerin, it has a role in managing ongoing ischemia. droracle.ainih.gov Intravenous nitrates are often used for the treatment of acute decompensated heart failure with pulmonary edema. clinicaltrials.gov
However, the benefits of organic nitrates in patients with AMI have not been definitively established, and their use is not universally recommended in this setting. drugs.com If used, it necessitates careful clinical and hemodynamic monitoring to avoid potential hazards like systemic hypotension and tachycardia, which can worsen myocardial ischemia. drugs.com Sublingual and other immediate-onset nitrates should be used with extreme caution, if at all, in patients with suspected AMI accompanied by marked bradycardia or tachycardia, or in those with right ventricular or inferior wall infarction. drugs.com
Acute Coronary Syndrome
Isosorbide dinitrate is a primary agent in the management of acute coronary syndrome (ACS), which includes conditions such as unstable angina and myocardial infarction. clinconnect.io Its principal therapeutic benefit in ACS stems from its ability to alleviate cardiac pain and reduce myocardial oxygen demand. clinconnect.ioahajournals.org The compound functions by relaxing and widening blood vessels, which improves blood flow to the heart muscle. ahajournals.org
Pain associated with ACS contributes to heightened sympathetic nervous system activity, which in turn increases the oxygen requirements of the heart tissue. clinconnect.io Isosorbide dinitrate, often administered sublingually for rapid effect, helps to control this pain. clinconnect.io Research has shown that sublingual isosorbide dinitrate can improve exercise capacity in patients with angina, a benefit that is attributed to circulatory changes that decrease the heart's oxygen consumption. ahajournals.org Studies have evaluated its efficacy in relieving angina and have reported positive outcomes in improving ST-segment depression on an electrocardiogram (ECG). nih.gov In a trial comparing alprostadil (B1665725) to isosorbide dinitrate for coronary slow flow phenomenon (CSFP), a condition associated with myocardial ischemia, isosorbide dinitrate was used as a control agent for its known effects on ameliorating angina. frontiersin.org
| Study Focus | Patient Population | Key Findings with Isosorbide Dinitrate (ISDN) |
| Exercise Capacity in Angina | 23 patients with angina | 10 minutes after sublingual ISDN, 21 of 23 patients exercised longer (average 2.7 minutes, P < 0.001) compared to placebo. ahajournals.org |
| Relief of Anginal Episodes in ACS | Patients with ACS | Sublingual nitrates are the guideline-recommended preparation for instant relief of brief pain episodes. clinconnect.io |
| Coronary Slow Flow Phenomenon | 102 patients with CSFP and stable angina | In the control group, 58.8% of patients treated with isosorbide dinitrate showed a downward trend in angina classification after one month. frontiersin.org |
| Efficacy in CAD | 147 patients with Coronary Artery Disease (CAD) | Sublingual ISDN (5-10 mg) showed good efficacy in relieving angina pectoris and improving S-T depression in ECG. nih.gov |
Acute Pulmonary Edema
Isosorbide dinitrate has demonstrated significant efficacy in the treatment of acute cardiogenic pulmonary edema (APE), a life-threatening condition characterized by severe respiratory distress. nih.gov Its therapeutic action involves reducing both systolic and diastolic blood pressure, thereby alleviating the workload on the heart. nih.gov
A prospective, open-label trial involving 22 patients with APE found that intravenous boluses of isosorbide dinitrate were effective and safe as a first-line treatment. nih.gov In this study, 15 patients showed marked improvement with isosorbide dinitrate alone. nih.gov Statistically significant improvements were observed in blood pH, and reductions in both systolic and diastolic blood pressure were noted. nih.gov
Furthermore, a randomized trial compared a regimen of high-dose isosorbide dinitrate with low-dose furosemide (B1674285) to one of high-dose furosemide with low-dose isosorbide dinitrate in 110 patients with severe pulmonary edema. nih.govjwatch.org The results strongly favored the high-dose nitrate (B79036) strategy.
| Outcome Measure | High-Dose Isosorbide Dinitrate Group | High-Dose Furosemide Group | p-value |
| Need for Mechanical Ventilation | 13% (7 of 52 patients) | 40% (21 of 52 patients) | p=0.0041 nih.gov |
| Myocardial Infarction | 17% (9 patients) | 37% (19 patients) | p=0.047 nih.gov |
| Combined Endpoint (Death, Ventilation, or MI) | 25% (13 patients) | 46% (24 patients) | p=0.041 nih.gov |
These findings suggest that a treatment strategy emphasizing high-dose intravenous isosorbide dinitrate is more effective at reducing the need for mechanical ventilation and the incidence of myocardial infarction in patients with severe acute pulmonary edema. nih.govjwatch.orgacc.org
Myocardial Ischemia-Reperfusion Injury
Research has explored the cardioprotective effects of isosorbide dinitrate in the context of myocardial ischemia-reperfusion injury (MIRI), which occurs when blood flow is restored to ischemic heart tissue. A study using a rat model investigated the effects of isosorbide dinitrate postconditioning, where the drug is administered just before reperfusion. nih.govnih.gov
The study demonstrated that isosorbide dinitrate postconditioning provides a cardioprotective effect comparable to ischemic postconditioning (a technique involving brief cycles of ischemia and reperfusion). nih.govnih.gov The mechanism appears to involve the enhancement of the myocardial antioxidant capacity and a reduction in the generation of reactive oxygen species. nih.govnih.gov The nitric oxide (NO) released from nitrates is believed to play a key role in reducing cell apoptosis caused by MIRI. nih.gov
| Parameter | Ischemia/Reperfusion (I/R) Group | Isosorbide Dinitrate Postconditioning (P-PostC) Group | Key Finding |
| Myocardial Infarct Size | 52.19% | 38.13% | Significant reduction in infarct size (P<0.05). nih.govnih.gov |
| Malondialdehyde (MDA) Level (Oxidative Stress Marker) | Significantly Increased | Decreased compared to I/R group (P<0.05). nih.gov | ISDN reduces oxidative stress. nih.gov |
| Superoxide (B77818) Dismutase (SOD) Level (Antioxidant Enzyme) | Significantly Decreased | Increased compared to I/R group (P<0.05). nih.gov | ISDN improves antioxidant capacity. nih.gov |
| Cardiac Troponin I (cTnI) (Marker of Cardiac Injury) | Significantly Increased | Significantly decreased compared to I/R group (P<0.05). nih.gov | ISDN reduces myocardial injury. nih.gov |
These findings suggest that isosorbide dinitrate postconditioning can effectively ameliorate myocardial ischemia-reperfusion injury by limiting infarct size and reducing myocardial damage and oxidative stress. nih.gov
Emerging and Investigational Therapeutic Areas
Beyond its established cardiovascular uses, isosorbide dinitrate is being investigated for its potential in other therapeutic fields, from oncology to gastroenterology.
Modulation of Tumor Oxygenation in Oncology Research
The oxygen level within tumors is a critical factor influencing the effectiveness of radiotherapy. Hypoxic (low-oxygen) tumors are often more resistant to radiation treatment. Isosorbide dinitrate, as a nitric oxide (NO) donor, has been investigated for its ability to increase tumor oxygenation. nih.gov
One study compared the effects of isosorbide dinitrate with carbogen (B8564812) breathing (a mixture of carbon dioxide and oxygen) on tumor pO2 and blood flow in a murine tumor model. nih.gov The research found that isosorbide dinitrate produced a dose-dependent increase in tumor pO2. nih.gov The mechanism for this effect is thought to be primarily mediated by an improvement in tumor blood flow, whereas carbogen appears to improve both blood flow and hemoglobin oxygenation. nih.gov
| Treatment | Change in Tumor pO2 (EPR Oximetry) | Primary Mechanism |
| Isosorbide Dinitrate (0.2 mg/kg) | Increase of 5.9 mmHg | Improved blood flow nih.gov |
| Carbogen Breathing | Increase of 23 mmHg | Improved blood flow and hemoglobin oxygenation nih.gov |
While carbogen was more potent in increasing tumor pO2, the study confirmed that isosorbide dinitrate does significantly enhance both tumor blood flow and oxygenation, highlighting its potential as an adjunct in cancer therapy to improve the efficacy of treatments like radiotherapy. nih.gov
Cardioprotection Against Chemotherapy-Induced Cardiotoxicity (e.g., Doxorubicin)
A significant limitation of certain effective chemotherapy agents, such as doxorubicin (B1662922), is their potential to cause cardiotoxicity. jptcp.com Recent research has explored the potential of isosorbide dinitrate to protect the heart from this damage. jptcp.comjptcp.com
A study in male rats investigated whether isosorbide dinitrate could prevent doxorubicin-induced cardiotoxicity. jptcp.com The findings were promising, showing that isosorbide dinitrate significantly mitigated heart damage by modulating oxidative stress, inflammation, and apoptosis. jptcp.com In the study, rats treated with both doxorubicin and isosorbide dinitrate showed a significant increase in total antioxidant capacity and a decrease in the oxidative marker malondialdehyde in cardiac tissue compared to those treated with doxorubicin alone. jptcp.com
| Parameter | Doxorubicin-Only Group | Doxorubicin + Isosorbide Dinitrate Group | p-value |
| Total Antioxidant Capacity | Lowered by Doxorubicin | Significantly increased | P<0.05 jptcp.com |
| Malondialdehyde (Oxidative Marker) | Increased by Doxorubicin | Significantly decreased | P<0.05 jptcp.com |
This research suggests that isosorbide dinitrate could serve as a cardioprotective agent for patients undergoing chemotherapy with cardiotoxic drugs like doxorubicin by diminishing proinflammatory mediators, oxidative stress, and apoptosis. jptcp.com
Potential in Esophageal Spasms and Gastrointestinal Motility Disorders
Isosorbide dinitrate is being explored as a therapeutic option for esophageal motility disorders, such as diffuse esophageal spasm. medscape.comnih.gov These conditions are characterized by uncoordinated contractions of the esophagus, which can cause chest pain and difficulty swallowing (dysphagia). nih.govsemanticscholar.org
The therapeutic rationale for using isosorbide dinitrate is its function as a smooth muscle relaxant. medscape.com By stimulating intracellular cyclic GMP, it relaxes vascular smooth muscle, and this effect extends to the smooth muscle of the lower esophageal sphincter (LES) and the esophageal body. medscape.commedscape.com This relaxation can alleviate the painful spasms and improve symptoms. medscape.com Medical therapy with agents like nitrates and calcium channel blockers is often the first line of treatment for esophageal spasm, aimed at providing symptomatic relief. medscape.commedscape.com
Influence on Platelet Aggregation
Isosorbide dinitrate (ISDN) has been a subject of clinical investigation regarding its effects on platelet function, specifically its potential to inhibit platelet aggregation. The proposed mechanism for this action is linked to its role as a nitric oxide (NO) donor. drugbank.commdpi.com Nitric oxide activates guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) 3',5'-monophosphate (cGMP) levels. drugbank.com Elevated cGMP then activates protein kinases, which results in a cascade of phosphorylation events that ultimately cause smooth muscle relaxation and vasodilation. drugbank.com This same pathway is believed to contribute to the inhibition of platelet adhesion and aggregation. mdpi.com
Research has shown that ISDN and its metabolites can inhibit platelet aggregation induced by various agonists. researchgate.net However, the clinical evidence presents a nuanced picture, with some studies demonstrating a significant anti-aggregatory effect while others report no such impact.
Detailed Research Findings
Clinical studies have explored the antiplatelet effects of ISDN in different patient populations and clinical settings, yielding varied results.
A randomized, double-blind, placebo-controlled study involving 48 male patients with acute myocardial infarction (AMI), who were not eligible for thrombolytic therapy, investigated the effects of an intravenous infusion of ISDN. nih.govnih.gov The results indicated a significant decrease in both platelet adhesion and aggregation in the group receiving ISDN compared to the placebo group. nih.govnih.gov
Conversely, a double-blind, placebo-controlled, cross-over study was conducted on 20 male patients with stable, exercise-induced angina pectoris. bohrium.comnih.gov Participants received oral ISDN (20 mg twice daily) for two weeks. bohrium.comnih.gov This study found that ISDN treatment did not inhibit platelet function, as measured by filtragometry ex vivo and plasma levels of beta-thromboglobulin, either at rest or after exercise. bohrium.comnih.gov Similarly, a study in healthy volunteers given a single oral dose of ISDN (20 mg) did not find any alteration in platelet aggregation at rest. nih.gov
Further in vitro research has delved into the comparative effects of ISDN and its primary metabolites, isosorbide-2-mononitrate (IS-2-MN) and isosorbide-5-mononitrate (IS-5-MN). nih.gov One study found that IS-2-MN was more effective than ISDN in inhibiting platelet aggregation and thromboxane (B8750289) B2 formation in response to ADP and adrenaline. nih.gov This suggests that the metabolic conversion of ISDN may play a crucial role in its antiplatelet activity. nih.gov The study also highlighted a synergistic relationship between ISDN and prostacyclin, indicating that ISDN can enhance the anti-aggregatory effects of this endogenous compound. nih.gov
Another study using impedance aggregometry and flow cytometry in whole blood demonstrated that ISDN, as an intracellular generator of NO, significantly inhibited collagen-induced whole blood aggregation. nii.ac.jp This inhibitory effect was associated with an increase in cGMP levels and a reduction in P-selectin expression on the platelet surface. nii.ac.jp
The following table summarizes the findings of key clinical research on the influence of isosorbide dinitrate on platelet aggregation:
| Study Population | Intervention | Key Findings on Platelet Aggregation | Reference |
| Patients with acute myocardial infarction (not thrombolyzed) | Intravenous ISDN infusion | Significantly decreased platelet adhesion and aggregation compared to placebo. | nih.govnih.gov |
| Patients with stable angina pectoris | Oral ISDN (20 mg twice daily for 2 weeks) | No significant inhibition of platelet function at rest or after exercise. | bohrium.comnih.gov |
| Healthy volunteers | Single oral dose of ISDN (20 mg) | No alteration in platelet aggregation at rest. | nih.gov |
| In vitro study | ISDN and its metabolites (IS-2-MN, IS-5-MN) | IS-2-MN was more potent than ISDN in inhibiting aggregation. ISDN showed synergism with prostacyclin. | nih.gov |
| In vitro (whole blood) | ISDN as an intracellular NO generator | Significantly inhibited collagen-induced whole blood aggregation. | nii.ac.jp |
Preclinical and Clinical Research Methodologies
In Vivo Animal Models
In vivo animal models are indispensable for evaluating the systemic and integrated physiological effects of isosorbide (B1672297) dinitrate, bridging the gap between cellular effects and clinical application.
Animal models are used to study the hemodynamic effects of isosorbide dinitrate, such as its impact on blood pressure, vascular resistance, and cardiac function. In canine models, intravenous administration of isosorbide dinitrate leads to a decrease in both systolic and diastolic blood pressure. pfizer.com Direct injection into the femoral artery in dogs results in decreased hind limb vascular resistance, confirming its direct vasodilatory action in vivo. pfizer.com
Studies using isolated rabbit hearts have demonstrated that isosorbide dinitrate increases coronary blood flow secondary to vasodilation. pfizer.com In a rat model of arterial thrombosis, oral administration of isosorbide dinitrate was shown to significantly prolong the time to arterial occlusion, indicating antithrombotic activity. nih.gov This effect was found to be dependent on the nitric oxide pathway, as it was blocked by an inhibitor of NO-synthetase. nih.gov Furthermore, in a mouse xenograft model, the compound was observed to increase the oxygenation of tumor tissue, a consequence of its vasodilatory effects. caymanchem.com
Table 3: Summary of Findings from In Vivo Animal Models of Isosorbide Dinitrate
| Animal Model | Parameter Measured | Key Finding | Citation |
|---|---|---|---|
| Dog | Systemic Blood Pressure | Intravenous administration decreased systolic and diastolic pressure. | pfizer.com |
| Dog | Hind Limb Vascular Resistance | Decreased after femoral artery injection. | pfizer.com |
| Rabbit (isolated heart) | Coronary Blood Flow | Increased secondary to vasodilation. | pfizer.com |
| Rat | Arterial Thrombosis | Prolonged the time to occlusion, demonstrating antithrombotic effects. | nih.gov |
| Mouse (xenograft) | Tumor Tissue Oxygenation | Increased oxygenation. | caymanchem.com |
Models of Myocardial Ischemia and Reperfusion Injury
Preclinical evaluation of isosorbide dinitrate's cardioprotective effects has utilized established models of myocardial ischemia-reperfusion (I/R) injury. A prominent model involves the surgical occlusion of the left anterior descending artery (LAD) in rodents, typically Wistar rats, to induce a controlled myocardial infarction. nih.gov In these studies, the LAD is occluded for a set period, for example, 40 minutes, to cause ischemia, followed by a longer period of reperfusion, such as 180 minutes, to mimic the clinical scenario of restoring blood flow to the heart muscle after an ischemic event. nih.gov
Research has investigated the efficacy of isosorbide dinitrate postconditioning (P-PostC), where the drug is administered just before reperfusion. nih.gov The outcomes are compared against control groups, including a sham group (surgery without LAD occlusion), an I/R group (occlusion and reperfusion without treatment), and an ischemic postconditioning (I-PostC) group (brief, repeated cycles of reperfusion and reocclusion). nih.gov
Key findings from these models demonstrate that isosorbide dinitrate postconditioning provides a cardioprotective effect comparable to ischemic postconditioning. nih.govnih.gov This protection is evidenced by a significant reduction in myocardial infarct size. nih.gov Furthermore, biochemical markers of cardiac injury and oxidative stress are assessed. Compared to the untreated I/R group, animals receiving isosorbide dinitrate show significantly decreased levels of cardiac troponin I (cTnI) and malondialdehyde (MDA), an indicator of lipid peroxidation. nih.gov Concurrently, levels of superoxide (B77818) dismutase (SOD), an endogenous antioxidant enzyme, are increased in the treatment groups. nih.gov These results suggest that the mechanism of cardioprotection by isosorbide dinitrate in I/R injury may involve the improvement of myocardial antioxidant capacity and a reduction in the generation of reactive oxygen species. nih.gov
Table 1: Effects of Isosorbide Dinitrate in a Rat Model of Myocardial I/R Injury
| Parameter | Ischemia/Reperfusion (I/R) Group | Isosorbide Dinitrate Postconditioning (P-PostC) Group | Finding |
|---|---|---|---|
| Myocardial Infarct Size | (52.19 ± 1.216)% | (38.129 ± 0.726)% | Significant reduction in infarct size with ISDN treatment. nih.gov |
| Serum cTnI Levels | Significantly increased vs. sham | Significantly decreased vs. I/R group | ISDN reduces a key biomarker of myocardial injury. nih.gov |
| Serum MDA Levels | Significantly increased vs. sham | Significantly decreased vs. I/R group | ISDN mitigates oxidative stress. nih.gov |
| Serum SOD Levels | Significantly decreased vs. sham | Significantly increased vs. I/R group | ISDN enhances antioxidant enzyme activity. nih.gov |
Models of Heart Failure and Ventricular Remodeling
The effect of isosorbide dinitrate, particularly in combination with hydralazine (B1673433), on heart failure and ventricular remodeling has been documented in clinical trial settings that serve as models for its therapeutic action. The African-American Heart Failure Trial (A-HeFT) provides a key clinical model demonstrating the impact of a fixed-dose combination of isosorbide dinitrate/hydralazine (FDC I/H) on patients already receiving standard neurohormonal inhibitor therapy. nih.govnih.gov
In this model, echocardiography was used to measure changes in cardiac structure and function over a 6-month period. nih.gov The study analyzed parameters indicative of left ventricular (LV) remodeling, including LV ejection fraction (LVEF), LV mass index, and LV diastolic and systolic diameters. nih.gov The findings showed that the addition of FDC I/H led to a statistically significant regression of LV remodeling compared to placebo. nih.gov
Patients receiving the FDC I/H treatment experienced a notable increase in LVEF and a significant decrease in LV mass index. nih.gov Furthermore, there was a reduction in the LV diastolic transverse diameter and improvements in the LV systolic and diastolic sphericity indices, indicating a favorable change in the heart's geometry. nih.gov These structural improvements were accompanied by a fall in plasma B-type natriuretic peptide (BNP), a biomarker for heart failure severity. nih.gov This clinical research model demonstrates that isosorbide dinitrate, as part of a combination therapy, can induce reverse cardiac remodeling, which may partly explain its beneficial effects on clinical outcomes in heart failure patients. nih.gov
Table 2: Echocardiographic Changes with Isosorbide Dinitrate/Hydralazine in Heart Failure
| Parameter (Change from Baseline at 6 Months) | Placebo Group | FDC I/H Group | Significance (P-value) |
|---|---|---|---|
| LVEF | +0.8% | +2.8 EF units | < .01 nih.gov |
| LV Mass Index | +1.4 g/m² | -7.4 g/m² | < .05 nih.gov |
| LV Diastolic Transverse Diameter | Unchanged | -2.2 mm | < .01 nih.gov |
| Plasma BNP | +8 pg/mL | -39 pg/mL | = .05 nih.gov |
Tumor Microenvironment and Oxygenation Models
Preclinical models have been developed to investigate the potential of isosorbide dinitrate to modify the tumor microenvironment, specifically by improving tumor oxygenation and perfusion. drugs.comnih.gov A key experimental model utilizes murine liver tumors implanted in the thighs of mice. drugs.comnih.gov This setup allows for the non-invasive assessment of changes in tumor physiology using advanced imaging techniques. drugs.com
In these studies, researchers use magnetic resonance imaging (MRI) at high field strengths (e.g., 4.7 Tesla) with dynamic Gd-DTPA (gadopentetate dimeglumine) contrast-enhanced imaging to measure changes in tumor blood flow and perfusion. nih.gov Additionally, blood oxygen level-dependent (BOLD) contrast imaging is employed to assess changes in blood oxygenation. nih.gov To directly quantify partial pressure of oxygen (pO2) within the tumor, electron paramagnetic resonance (EPR) oximetry is also used. drugs.comnih.gov
Research using this model has shown that isosorbide dinitrate can significantly increase both tumor blood flow and pO2. drugs.comnih.gov The effect on tumor pO2 was found to be dose-dependent. nih.gov For instance, administration of isosorbide dinitrate resulted in a notable increase in tumor pO2, an effect that is believed to be predominantly mediated by improved blood flow rather than enhanced hemoglobin oxygenation. nih.gov These findings suggest that isosorbide dinitrate could be of interest in modifying the tumor microenvironment, as the presence of hypoxic cells is a major factor in resistance to radiotherapy. drugs.com
Table 3: Effect of Isosorbide Dinitrate on Tumor Oxygenation
| Treatment | Measurement Technique | Key Finding | Reference |
|---|---|---|---|
| Isosorbide Dinitrate (0.2 mg/kg) | EPR Oximetry | Dose-dependent increase in tumor pO2 by 5.9 mmHg. | nih.gov |
| Isosorbide Dinitrate | Gd-DTPA Contrast-Enhanced MRI | Significant increase in MRI signal intensity, indicating increased blood flow/perfusion. | drugs.comnih.gov |
| Isosorbide Dinitrate | BOLD MRI | Significant increase in MRI signal intensity, indicating increased blood oxygenation. | nih.gov |
Cardiotoxicity Models
Specific preclinical models designed to assess for unexpected, off-target cardiotoxicity of isosorbide dinitrate are not conventional in the way they are for other drug classes like anthracyclines. This is because the primary adverse cardiac effects of isosorbide dinitrate are an extension of its therapeutic vasodilatory pharmacology. nih.govresearchgate.net Therefore, preclinical models in this context are primarily pharmacodynamic studies that investigate the dose-dependent hemodynamic consequences of the drug, which can become adverse at higher concentrations. nih.govcuribio.com
An example of such a model involves the use of anesthetized dogs to study the cardiohemodynamic response to intravenously infused isosorbide dinitrate. curibio.com In these experiments, researchers administer the drug at varying dosages and monitor key parameters such as systemic blood pressure, left ventricular systolic and end-diastolic pressure, and cardiac output. nih.govcuribio.com
Studies using these models have shown that high doses of isosorbide dinitrate lead to significant decreases in systemic blood pressure and left ventricular pressure. curibio.com In a model of experimentally-induced mitral insufficiency in dogs, high doses (8 and 16 mg/kg) caused severe vasodilation and a decrease in arterial pressure. nih.gov These effects, including severe hypotension, are predictable consequences of the drug's mechanism of action. researchgate.net Such studies help define the therapeutic window and understand the profile of exaggerated pharmacodynamic effects, like profound hypotension, that may occur with overdose or in particularly sensitive patient populations, such as those with right ventricular infarction or volume depletion. nih.govresearchgate.net
Advanced Analytical Techniques for Isosorbide Dinitrate and Metabolites
Table 4: Summary of Analytical Techniques for Isosorbide Dinitrate
| Technique | Sample Matrix | Key Methodological Features | Analytes Detected |
|---|---|---|---|
| GC-MS | Raw materials, Dosage forms | Derivatization (e.g., silylation), Capillary column (e.g., HP-5), Temperature programming. nih.gov | Isosorbide dinitrate, Isosorbide-5-mononitrate, and related impurities. mayoclinic.orgresearchgate.net |
| HPLC | Pharmaceutical formulations, Human plasma | Reversed-phase C18 column, Mobile phase of methanol/water or acetonitrile/water. researchgate.netcuribio.comdrugbank.com | Isosorbide dinitrate and its 2- and 5-mononitrate metabolites. curibio.com |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) has been established as a robust analytical method for the identification and quantification of isosorbide dinitrate and its metabolites, such as isosorbide-5-mononitrate (IS-5-MN). mayoclinic.orgresearchgate.net This technique is particularly useful for analyzing the compound and its related impurities in raw materials and pharmaceutical dosage forms. researchgate.net
A typical GC-MS method for these analytes involves a derivatization step to improve the volatility and thermal stability of the compounds. nih.gov A common agent used for this purpose is N,O-bis-trimethylsilyl-trifluoroacetamide (BSTFA), which converts the analytes into their trimethylsilyl (B98337) derivatives. nih.gov The derivatized sample is then injected into the gas chromatograph. nih.gov
The separation is commonly performed on a capillary column, such as an HP-5 column. nih.gov A temperature program is employed, for example, starting at 100°C and then increasing at a controlled rate (e.g., 8°C per minute) to effectively separate the different compounds. nih.gov The separated compounds then enter the mass spectrometer, which serves as the detector. The mass spectrometer is operated to scan a specific mass-to-charge (m/z) range, allowing for the identification and quantification of isosorbide dinitrate and its related substances based on their unique mass spectra. nih.gov This method provides high specificity and sensitivity, with detection limits for impurities in the microgram range. researchgate.net
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a widely used and versatile technique for the analysis of isosorbide dinitrate and its mononitrate degradation products in various matrices, including pharmaceutical formulations and human plasma. researchgate.netcuribio.com The method is valued for its specificity, accuracy, and precision.
Most HPLC methods for isosorbide dinitrate employ a reversed-phase separation mode. researchgate.netcuribio.com A C18 column is commonly used as the stationary phase. curibio.com The mobile phase, which carries the sample through the column, typically consists of a mixture of an organic solvent and an aqueous component. Common mobile phase compositions include methanol/water/acetate (B1210297) buffer or acetonitrile/water with an acidifier like phosphoric or formic acid. researchgate.netdrugbank.com
This chromatographic setup effectively separates isosorbide dinitrate from its primary metabolites, isosorbide-2-mononitrate and isosorbide-5-mononitrate, as well as other related organic nitrate (B79036) esters. researchgate.netcuribio.com Following separation, the analytes are detected, often by UV spectrophotometry. curibio.com In more sensitive applications, particularly for measuring low concentrations in biological fluids like plasma, HPLC can be coupled with a thermal energy analyzer or tandem mass spectrometry (LC-MS/MS) for detection, achieving detection limits in the nanogram per milliliter (ng/mL) range. mayoclinic.org The method is scalable and can be adapted for quality control assays, dissolution testing, and pharmacokinetic studies. drugbank.com
Spectrophotometric Methods
Spectrophotometric methods offer a simple, cost-effective, and rapid approach for the quantitative analysis of isosorbide dinitrate (ISDN) in pharmaceutical formulations. These methods are based on the principle of measuring the absorbance of light by the drug substance at a specific wavelength.
Various spectrophotometric techniques have been developed and validated for the determination of ISDN. A common approach involves UV spectrophotometry. For instance, one innovative and environmentally friendly UV spectrophotometric method utilizes water as a solvent and measures the maximum absorption of ISDN at a wavelength of 205 nm. researchgate.netbrazilianjournals.com.br Another method involves the use of 0.1 M hydrochloric acid as a solvent, with absorbance measured at 215 nm.
For the simultaneous estimation of isosorbide dinitrate and other active compounds like hydralazine hydrochloride in combined tablet dosage forms, specific UV spectrophotometric methods have been established. rjptonline.org One such method is the simultaneous equation method, which utilizes the λmax values of both drugs, for instance, 208.28 nm for ISDN and 232 nm for hydralazine hydrochloride. rjptonline.org An alternative technique is the absorption correction method, which measures the absorbance at the λmax of one drug where the other shows minimal interference. rjptonline.org
The validation of these methods typically demonstrates good linearity, with correlation coefficients often exceeding 0.99, and precision values (as relative standard deviation) of less than 3%. researchgate.netscilit.com These characteristics confirm the suitability of spectrophotometric methods for routine quality control analysis of isosorbide dinitrate in pharmaceutical products. researchgate.netscilit.com
Clinical Study Designs and Methodological Considerations
Bioavailability and Bioequivalence Studies
Bioavailability and bioequivalence studies are fundamental in the clinical evaluation of different formulations of isosorbide dinitrate. These studies are designed to compare the rate and extent of absorption of the active drug from a test formulation to a reference formulation. The pharmacokinetic parameters most commonly used to assess bioequivalence are the area under the plasma concentration-time curve (AUC), which represents the extent of absorption, and the maximum plasma concentration (Cmax), which reflects the rate of absorption.
These studies are typically conducted as open-label, randomized, single-dose, two-period crossover designs in healthy volunteers under fasting conditions. nih.gov A washout period, commonly 7 days, separates the two treatment periods. nih.gov Plasma concentrations of isosorbide dinitrate and its active metabolites, isosorbide-2-mononitrate (2-ISMN) and isosorbide-5-mononitrate (5-ISMN), are measured over time using validated analytical methods such as capillary gas chromatography with electron-capture detection. nih.gov
For a test formulation to be considered bioequivalent to a reference formulation, the 90% confidence intervals (CIs) for the geometric mean ratios of Cmax and AUC must fall within the predetermined equivalence range, which is typically 80% to 125%.
| Study Design | Formulation Comparison | Key Pharmacokinetic Findings | Conclusion |
| Open-label, randomized, single-dose, two-period crossover | Test vs. Reference 5 mg sublingual tablets | 90% CI for AUC(0-inf) ratio: 98.2% to 103.2%; 90% CI for Cmax ratio: 87.9% to 98.2% | Bioequivalent in rate and extent of absorption. nih.gov |
| Two-way cross-over | New vs. Standard 5 mg tablets | Relative bioavailability (AUC): 107.5%; Relative bioavailability (Cmax): 112.5% | The new formulation was bioequivalent to the reference. nih.gov |
| Comparative Study | 20 mg sustained-release vs. 40 mg sustained-release vs. 20 mg standard-release | Sustained-release showed lower Cmax and longer Tmax. No significant difference in AUC. | Extent of bioavailability was similar across formulations. documentsdelivered.com |
| Randomized, open label, 3-way crossover | Test vs. Reference 40 mg extended-release tablets (fed conditions) | Primary endpoints were Cmax, AUC(0-t), and AUC(0-inf). | To compare pharmacokinetic characteristics. clinicaltrials.gov |
Clinical Trials Evaluating Efficacy and Safety in Diverse Patient Cohorts
Clinical trials have been instrumental in defining the role of isosorbide dinitrate, particularly in combination with hydralazine, in specific patient populations with heart failure. A landmark trial, the African-American Heart Failure Trial (A-HeFT), was the first to evaluate a therapy in a specific racial group. ccjm.org
African American Patients with Heart Failure:
The A-HeFT was a placebo-controlled trial that randomized 1,050 self-identified African American patients with advanced heart failure to receive a fixed-dose combination of isosorbide dinitrate and hydralazine in addition to standard heart failure therapy. ccjm.org The results of this trial were highly significant:
A 43% reduction in mortality was observed in the group receiving the combination therapy compared to placebo. nih.gov
There was a 33% reduction in the rate of first hospitalization for heart failure. nih.gov
Quality of life was also significantly improved in the treatment group. nih.gov
Post-hoc analyses of earlier trials, such as the Vasodilator-Heart Failure Trials (V-HeFT I and II), also suggested a particular benefit of the isosorbide dinitrate-hydralazine combination in African American patients. nih.gov In V-HeFT I, there was a 47% reduction in mortality for African Americans receiving the combination compared to placebo. nih.gov
Patients with Heart Failure with Preserved Ejection Fraction (HFpEF):
The efficacy of isosorbide dinitrate in patients with HFpEF is less clear. A randomized, double-blind trial investigating isosorbide dinitrate, with or without hydralazine, in 44 patients with HFpEF did not show beneficial effects on wave reflections, left ventricular remodeling, or exercise capacity over a 6-month period. ahajournals.org In fact, the combination of isosorbide dinitrate and hydralazine appeared to have some deleterious effects on myocardial remodeling and exercise distance. ahajournals.org Another trial, the Nitrate’s Effect on Activity Tolerance in Heart Failure with Preserved Ejection Fraction (NEAT-HFpEF) trial, which studied isosorbide mononitrate, also showed a decline in physical activity. nih.gov
Patients on Chronic Hemodialysis:
A pilot study was designed to assess the safety and cardiovascular effects of combination hydralazine/isosorbide dinitrate therapy over 26 weeks in patients receiving chronic hemodialysis. clinicaltrials.gov The primary goal was to determine if the treatment is safe and improves heart function and blood flow in this specific patient population. clinicaltrials.gov
| Trial/Study | Patient Cohort | Intervention | Key Findings |
| A-HeFT | 1,050 African American patients with advanced heart failure | Fixed-dose isosorbide dinitrate/hydralazine + standard therapy vs. Placebo + standard therapy | 43% reduction in mortality, 33% reduction in first hospitalization for heart failure, improved quality of life in the treatment group. ccjm.orgnih.gov |
| V-HeFT I (post-hoc analysis) | African American patients with heart failure | Isosorbide dinitrate/hydralazine vs. Placebo | 47% reduction in mortality in the treatment group. nih.gov |
| Zamani et al. (2017) | 44 patients with HFpEF | Isosorbide dinitrate, Isosorbide dinitrate + hydralazine, or Placebo | No beneficial effects on wave reflections, LV remodeling, or exercise capacity. ahajournals.org |
| HIDE Pilot Study | 16 patients on chronic hemodialysis | Hydralazine/isosorbide dinitrate vs. Placebo | Designed to assess safety and cardiovascular effects. clinicaltrials.gov |
Long-Term Outcomes and Observational Studies
Long-term observational studies and analyses of clinical trial data have provided further insights into the effectiveness and outcomes associated with isosorbide dinitrate therapy, though findings have been mixed.
An observational study using data from the Get With The Guidelines-Heart Failure registry examined the use and outcomes of hydralazine-isosorbide dinitrate in older patients hospitalized with heart failure and reduced ejection fraction. ahajournals.org This real-world analysis found that by 3 years, the cumulative incidence rates of mortality and readmission were similar between patients treated with the combination and those who were not. ahajournals.org This suggests that the benefits observed in the controlled setting of clinical trials may not fully translate to routine clinical practice, where patient populations are often older and have more comorbidities. nih.gov
Conversely, a long-term, randomized, but non-placebo-controlled study investigated the effects of continuous dosing with oral slow-release isosorbide dinitrate in 1,102 patients with a healed myocardial infarction. nih.govnih.gov The mean observation period was 15.0 ± 18.5 months. nih.govnih.gov The study found that the group treated with isosorbide dinitrate had a significantly higher incidence of cardiac events (7.4%) compared to the no-treatment group (4.4%). nih.govnih.gov The authors concluded that continuous long-term dosing with oral slow-release ISDN does not reduce and may even increase the incidence of cardiac events in this patient population, potentially due to the development of nitrate tolerance. nih.govnih.gov
These studies highlight the importance of considering the patient population, the specific formulation and dosing regimen, and the potential for nitrate tolerance when evaluating the long-term outcomes of isosorbide dinitrate therapy.
Pharmaceutical Sciences and Novel Delivery Systems
Advanced Formulation Development
Advanced formulations aim to modulate the release and absorption of isosorbide (B1672297) dinitrate to maintain therapeutic plasma concentrations over an extended period, enhancing patient compliance and therapeutic efficacy.
Controlled and sustained-release systems are designed to release isosorbide dinitrate at a predetermined rate, for a specified duration.
Microspheres: Microspheres are microscopic, spherical particles that can encapsulate a drug, providing a prolonged-release profile. For isosorbide dinitrate, microspheres have been developed using an emulsification/solvent evaporation method. nih.gov Studies have utilized polymers like ethylcellulose (EC) and hydroxypropyl cellulose (B213188) (HPC) as the matrix materials. tandfonline.comnih.govtandfonline.com The morphology of these microspheres is often porous, containing the drug in a non-crystalline state. tandfonline.comnih.govtandfonline.com
Research indicates that the particle size of the microspheres is a more dominant factor in controlling the drug release rate than the polymer composition. tandfonline.comnih.govtandfonline.com Smaller microspheres exhibit a faster and more complete drug release. tandfonline.comnih.govtandfonline.com The release kinetics from these systems often follow a diffusion-controlled mechanism. tandfonline.comnih.gov For instance, microspheres with a size of 100–150 µm tend to show a one-stage diffusion kinetic, while larger particles (250–450 µm) may exhibit a more complex, two-stage diffusion process, suggesting a core-shell like drug distribution. tandfonline.comnih.govtandfonline.com
Matrix Systems: Matrix tablets are a common approach for achieving sustained drug release. In this system, the drug is uniformly dispersed within a polymer matrix. As the outer layer of the tablet is exposed to fluids, the polymer swells to form a gel layer, which controls the rate of drug diffusion. Various polymers, including Hydroxypropyl Methylcellulose (HPMC), Carbopol® 934P, and Eudragit® grades, have been evaluated for creating isosorbide dinitrate matrix tablets. researchgate.net
Studies have shown that Eudragit® NE30D can be an effective retardant polymer, with the drug release mechanism corresponding to the Higuchi model and being based on a non-Fickian diffusion process. researchgate.net The properties of the sustained-release pellets can be optimized by using adhesives like 10% PVPK30, which results in good mechanical strength and the desired in-vitro release profile. researchgate.net Another technique, solid dispersion, which involves dispersing the drug in a solid matrix like stearic acid, has also been shown to decrease the in-vitro release rate effectively. researchgate.net
Research Findings on Isosorbide Dinitrate Controlled Release Systems
| Delivery System | Polymers/Excipients Used | Key Findings | Release Kinetics/Mechanism | Reference |
|---|---|---|---|---|
| Microspheres | Ethylcellulose (EC), Hydroxypropyl cellulose (HPC) | Particle size is a more dominant factor for release than polymer composition. Smaller microspheres (100-150 µm) show faster release. | Diffusion-controlled. Smaller particles exhibit one-stage diffusion; larger particles (250-450 µm) show two-stage diffusion. | tandfonline.comnih.govtandfonline.com |
| Microspheres | Ethyl cellulose (EC), Polyvinyl alcohol (PVA) | Larger microspheres showed greater drug loading, while smaller ones had faster drug release. | Conforms to the Higuchi model. | nih.gov |
| Matrix Tablets | Carbopol® 934P, HPMC, Eudragit® NE30D | Eudragit® NE30D was found to be a suitable retardant polymer for sustained release. | Higuchi model; non-Fickian diffusion process. | researchgate.net |
| Sustained Release Pellets | Stearic acid, PVPK30 | A drug-to-stearic acid ratio of 1:3 provided a good sustained-release effect. 10% PVPK30 as an adhesive was effective. | First-order absorption from the gastrointestinal tract. | researchgate.net |
Buccal drug delivery involves placing a formulation in the buccal area (between the cheek and gum) to allow for drug absorption directly into the systemic circulation, thereby bypassing the hepatic first-pass metabolism that significantly reduces isosorbide dinitrate's bioavailability. wjpps.comijpsonline.com
Buccoadhesive films for isosorbide dinitrate have been developed using the solvent casting method. ijpsonline.comcapes.gov.brresearchgate.net These films are formulated with bioadhesive polymers like Carbopol 934P, Hydroxypropylmethylcellulose (HPMC), and Polyvinylpyrrolidone (PVP). wjpps.comijpsonline.comcapes.gov.br To ensure the drug is released towards the mucosal surface and not into the oral cavity, a unidirectional release is achieved by incorporating a backing membrane. ijpsonline.comcapes.gov.br Plasticizers such as propylene (B89431) glycol and diethyl phthalate (B1215562) are also included to improve the flexibility of the films. ijpsonline.comcapes.gov.brresearchgate.net
In vitro studies have demonstrated that these films can provide controlled drug release over several hours. wjpps.com The release kinetics from these buccal films often follow zero-order kinetics, indicating a constant rate of drug release, which is typically diffusion-controlled after the initial swelling of the polymer matrix. ijpsonline.comresearchgate.net One study concluded that a formulation containing HPMC E-15 in a 1:5 ratio with isosorbide dinitrate showed promising results for effective therapeutic use. wjpps.com Another study focused on a sublingual film formulation using pullulan as the film-forming polymer, which achieved a rapid disintegration time of 6.5 seconds and released 94.58% of the drug within one minute. wisdomlib.org
Formulation Details of Isosorbide Dinitrate Buccal Films
| Polymer(s) | Plasticizer | Key Evaluation Parameters | Observed Release Kinetics | Reference |
|---|---|---|---|---|
| Carbopol 934P, Polyvinylpyrrolidone (PVP) | Propylene glycol, Diethyl phthalate | Physical characteristics, bioadhesive performance, in vitro drug release. | Apparently zero-order kinetics; diffusion-controlled release after swelling. | ijpsonline.comcapes.gov.brresearchgate.net |
| HPMC-15, Eudragit RL-100, PVP, Carbopol-934 | Not specified | Weight, thickness, surface pH, swelling index, drug content, in vitro release. | Controlled release over more than 6 hours. | wjpps.com |
| Pullulan | PEG-400 | Disintegration time, drug release in the first minute, folding endurance. | Rapid release (94.58% in 1 minute). | wisdomlib.org |
Transdermal delivery is an attractive alternative route for isosorbide dinitrate administration, as it avoids first-pass metabolism and can provide prolonged, steady drug input. researchgate.net
Ointments and Microemulsions: Topical preparations like ointments offer a non-invasive way to deliver isosorbide dinitrate. google.com An in-vitro study using a perfused bovine udder model compared the absorption of isosorbide dinitrate from a spray, an ointment, and a microemulsion patch. researchgate.net Such systems are designed to be non-fatty and have a low viscosity for easy application. google.com
Transdermal Patches: Transdermal patches are engineered to deliver the drug across the skin at a controlled rate. These systems can be of a reservoir type or a matrix type. scielo.br A reservoir-type patch typically consists of a drug reservoir enclosed between a backing membrane and a rate-controlling membrane. scielo.brnih.gov The in vitro permeation of isosorbide dinitrate from such patches often exhibits zero-order kinetics, meaning the drug is released at a constant rate. nih.govnih.gov
Matrix-type patches, where the drug is dispersed within a polymer matrix, have also been developed using electron beam irradiation to synthesize the matrix. science.gov Studies have also explored creating transdermal patches using crosslinked membranes of chitosan (B1678972) with Polyvinyl alcohol (PVA) or starch. elsevierpure.com Novel patches combining isosorbide dinitrate with other drugs, like bisoprolol, have been developed, showing synergistic effects. nih.gov In vitro studies of such a combination patch showed zero-order penetration for both drugs, with a penetration rate constant of 7.4 µg/(cm²·h) for isosorbide dinitrate. nih.gov
Characteristics of Isosorbide Dinitrate Transdermal Systems
| System Type | Key Components/Features | Performance/Release Characteristics | Reference |
|---|---|---|---|
| Ointment | Solvent that dissolves at least 5-10% ISDN by weight, miscible with water. | Designed for high absorption rate and long duration of response. | google.com |
| Microemulsion Patch | Compared against spray and ointment for percutaneous absorption. | Demonstrated percutaneous absorption in an in-vitro model. | researchgate.net |
| Reservoir-Type Patch | Backing, drug reservoir, rate-controlling membrane, adhesive layer. | In vitro release follows zero-order kinetics. | scielo.brnih.gov |
| Combination Patch (with Bisoprolol) | ISDN and Bisoprolol in a 3:2 ratio. | In vitro transdermal penetration displayed a zero-order process. | nih.gov |
| Matrix-Type Patch | Synthesized using electron beam irradiation with 2-ethylhexyl acrylate (B77674) (EHA). | Exhibited promising skin permeation kinetics. | science.gov |
Polymer Science in Drug Delivery
The choice of polymer is critical in designing drug delivery systems, as its physicochemical properties directly govern the release kinetics and performance of the formulation.
Hydrophilic and bioadhesive polymers are extensively used in formulating novel delivery systems for isosorbide dinitrate due to their unique properties.
Hydroxypropyl Methylcellulose (HPMC): HPMC is a semi-synthetic, hydrophilic polymer widely used as a rate-controlling agent in sustained-release matrix tablets and buccal films. wjpps.comresearchgate.net In matrix systems, HPMC swells upon contact with water to form a gel layer that modulates drug release. researchgate.net It is also used in combination with other polymers like sodium alginate in transdermal patches. researchgate.net
Carbopol: Carbopol refers to a family of high molecular weight, crosslinked acrylic acid polymers. Carbopol 934P is particularly noted for its excellent mucoadhesive and thickening properties. ijpsonline.comcapes.gov.brmdpi.com It is a key component in buccoadhesive films, where it ensures prolonged contact with the mucosal tissue. ijpsonline.comresearchgate.net Carbopol's gelling is pH-dependent; it transitions from a solution to a gel as the pH rises, which can be used to trigger drug release. mdpi.com
Polyvinyl Alcohol (PVA): PVA is a water-soluble synthetic polymer known for its high water content, good biocompatibility, and film-forming properties. nih.gov It has been used as a stabilizer in the preparation of microspheres and as a component in hydrogel-based transdermal patches, often in combination with natural polymers like chitosan or sodium alginate to improve mechanical properties. nih.govelsevierpure.comnih.gov
Sodium Alginate: Sodium alginate is a natural polysaccharide extracted from brown algae. It is biocompatible, hydrophilic, and has gel-forming capabilities. nih.gov It is used in hydrogels for skin delivery and in combination with other polymers like HPMC and ethyl cellulose for creating transdermal patches. researchgate.netnih.gov In acidic environments, it can form a porous skin, while it becomes more soluble at higher pH, a property useful for targeted release. mdpi.com
The properties of the polymers used in a formulation have a direct and predictable impact on the rate and mechanism of drug release.
The release of a drug from a polymer-based delivery system is influenced by several factors, including the polymer's molecular weight, viscosity, concentration, and its interaction with the drug and the surrounding medium.
Polymer Concentration and Viscosity: In matrix systems, increasing the concentration or viscosity grade of a hydrophilic polymer like HPMC generally leads to a slower drug release rate. researchgate.net This is because a higher concentration or viscosity results in a more robust and less permeable gel layer upon hydration, which presents a greater barrier to drug diffusion.
Polymer Hydrophilicity: The balance between hydrophilic and hydrophobic polymers in a formulation can fine-tune the release rate. In microspheres made from a blend of hydrophobic ethylcellulose (EC) and hydrophilic hydroxypropyl cellulose (HPC), increasing the proportion of the hydrophilic HPC leads to a faster release rate of isosorbide dinitrate. tandfonline.comnih.govtandfonline.com The hydrophilic polymer facilitates water uptake into the system, promoting drug dissolution and diffusion.
Swelling and Erosion: For hydrophilic polymer matrices, drug release is often a complex interplay of diffusion through the swollen gel layer and erosion of the matrix itself. The release kinetics can be described by various mathematical models, such as the Higuchi model (for diffusion from an insoluble matrix) or the Korsmeyer-Peppas model, which can account for different mechanisms (Fickian diffusion, non-Fickian transport, or case-II transport). nih.govresearchgate.netresearchgate.net Studies on isosorbide dinitrate matrix tablets with Eudragit® showed a non-Fickian diffusion process, indicating that release is controlled by a combination of diffusion and polymer swelling. researchgate.net
Crosslinking and Structure: The degree of crosslinking in polymers like Carbopol or in hydrogels affects their swelling capacity and drug release. A higher degree of crosslinking can lead to a more restricted polymer network, reducing the swelling ratio and slowing down drug diffusion. mdpi.com The very structure of the delivery system, such as the core-shell morphology surmised in larger microspheres, can lead to multi-stage release kinetics. tandfonline.comnih.gov
Characterization of Novel Formulations
The development of novel drug delivery systems for established compounds like Isosorbide Dinitrate necessitates a thorough characterization process. This evaluation is critical to ensure that the new formulation meets the required standards of quality, efficacy, and safety. Key aspects of this characterization include understanding the drug release profile, assessing the performance of specialized features like bioadhesion, and determining the product's stability and viable shelf-life.
In Vitro Release and Dissolution Kinetics Modeling (e.g., Zero-Order, Higuchi)
In vitro release studies are fundamental in the development of novel drug delivery systems. They provide crucial insights into the rate and mechanism of drug release from the formulation, which is essential for predicting its in vivo performance. By fitting the dissolution data to various mathematical models, researchers can elucidate the underlying release mechanisms.
Zero-Order Kinetics: This model describes a drug release rate that is independent of the drug's concentration. rjptonline.org Formulations exhibiting zero-order kinetics release the same amount of drug per unit of time, ensuring a constant and predictable drug supply. nih.gov This is a highly desirable release profile for many controlled-release dosage forms, including transdermal systems and matrix tablets containing drugs with low solubility. rjptonline.orgnih.gov
Higuchi Model: The Higuchi model is commonly used to describe drug release from a matrix system where the release is governed by diffusion. rjptonline.orgnih.gov It assumes that the drug is released from an insoluble matrix, and the rate of release is proportional to the square root of time. rjptonline.orgnih.gov This model is particularly applicable to formulations like microspheres and transdermal patches. rjptonline.orgnih.gov
Research on novel Isosorbide Dinitrate formulations has demonstrated varied release kinetics depending on the delivery system's design.
Buccoadhesive Films: Studies on buccal films of Isosorbide Dinitrate, formulated with polymers like Carbopol 934P and polyvinyl pyrrolidone, have shown that drug diffusion often follows apparent zero-order kinetics. ijpsonline.comijpsonline.comepa.gov This indicates a controlled, constant release of the drug, which is beneficial for prolonged therapeutic effect. The release mechanism in these films is typically controlled by diffusion after significant swelling of the polymer matrix. ijpsonline.comresearchgate.net
Microspheres: The release of Isosorbide Dinitrate from ethyl cellulose microspheres has been found to be predictable and conform to the Higuchi model of release kinetics. nih.gov This suggests that the primary mechanism of release is diffusion through the polymer matrix. The size of the microspheres significantly influences the release rate; smaller microspheres tend to show a faster drug release. nih.govnih.gov
Transdermal Systems: A transdermal delivery system (TDS) for Isosorbide Dinitrate was developed to permeate through excised skin following zero-order kinetics over a 48-hour period, with the potential to last for at least 72 hours. nih.gov
The table below summarizes the kinetic modeling findings for various Isosorbide Dinitrate formulations.
Table 1: In Vitro Release Kinetics of Novel Isosorbide Dinitrate Formulations
| Formulation Type | Polymer/Matrix System | Primary Kinetic Model | Release Mechanism | Source |
|---|---|---|---|---|
| Buccoadhesive Films | Carbopol 934P, Polyvinyl Pyrrolidone, Eudragit RL100 | Zero-Order | Diffusion controlled after swelling | ijpsonline.comijpsonline.com |
| Microspheres | Ethyl Cellulose (EC) | Higuchi Model | Diffusion | nih.gov |
| Transdermal Delivery System (TDS) | Drug reservoir, control membrane, adhesive | Zero-Order | Permeation through skin | nih.gov |
| Microspheres | Ethyl Cellulose (EC) and Hydroxypropyl Cellulose (HPC) | Diffusion Kinetic (Two-stage for larger sizes) | Diffusion | nih.gov |
Bioadhesive Performance Assessment
For drug delivery systems designed to adhere to mucosal surfaces, such as buccal films, the assessment of bioadhesive performance is critical. ijpsonline.com Bioadhesion ensures that the dosage form remains at the site of application for an extended period, allowing for controlled drug release directly into the systemic circulation while bypassing first-pass metabolism. ijpsonline.com The bioadhesive strength is a key parameter, often measured as the force required to detach the formulation from a model mucosal membrane.
In a study evaluating buccoadhesive films of Isosorbide Dinitrate, various formulations (F1-F6) were created using different polymers and plasticizers. ijpsonline.com The bioadhesive strength was assessed in vitro using rat peritoneal membrane as a model tissue. The results indicated that all tested films possessed sufficient bioadhesive strength for buccal application. ijpsonline.com The formulation designated F2, which contained a specific ratio of Eudragit RL100 and polyvinyl pyrrolidine, exhibited the highest mean bioadhesive strength. ijpsonline.com
The table below presents the research findings on the bioadhesive strength of different Isosorbide Dinitrate buccal film formulations.
Table 2: Bioadhesive Strength of Isosorbide Dinitrate Buccal Film Formulations
| Formulation Code | Mean Bioadhesive Strength (grams) | Source |
|---|---|---|
| F1 | 7.297 | ijpsonline.com |
| F2 | 10.395 | ijpsonline.com |
| F3 | 6.080 | ijpsonline.com |
| F4 | 7.619 | ijpsonline.com |
| F5 | 9.815 | ijpsonline.com |
| F6 | 5.816 | ijpsonline.com |
Stability Testing and Shelf-Life Prediction
Stability testing is a crucial regulatory requirement that evaluates how the quality of a drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. mdpi.com These studies are essential for determining the appropriate storage conditions and establishing a shelf-life for the formulation. nih.govgmpsop.com The shelf-life is the time period during which the drug product is expected to remain within its approved specifications. gmpsop.com Accelerated stability studies, where the product is subjected to elevated stress conditions, are often used to predict the long-term stability and shelf-life more quickly. mdpi.comnih.govmdpi.com
A study was conducted to evaluate the physicochemical stability of a concentrated solution of Isosorbide Dinitrate (0.60 mg/mL) in 0.9% sodium chloride, prepared in polypropylene (B1209903) syringes for potential use in intensive care units. nih.gov The syringes were stored at 5°C ± 3°C and protected from light for 28 days. The concentration of Isosorbide Dinitrate was measured periodically using ultra-performance liquid chromatography, alongside physical assessments. nih.gov
The results showed that the solutions were physically and chemically stable throughout the 28-day storage period. nih.gov No significant changes in pH, color, or turbidity were observed, and no precipitation or crystal formation occurred. The chemical stability was maintained, with the concentration of Isosorbide Dinitrate remaining above 90% of the initial concentration for the entire study duration. nih.gov This indicates that under these conditions, the solution can be considered stable for at least 28 days.
The data from this stability study is summarized in the table below.
Table 3: Stability of Isosorbide Dinitrate (0.60 mg/mL) in 0.9% Sodium Chloride Solution
| Time (Days) | Storage Condition | Mean Concentration (% of Initial) | Physical Observations | Source |
|---|---|---|---|---|
| 0 | 5°C ± 3°C, Protected from Light | 100% | Clear, colorless solution | nih.gov |
| 7 | 5°C ± 3°C, Protected from Light | >90% | No change | nih.gov |
| 14 | 5°C ± 3°C, Protected from Light | >90% | No change | nih.gov |
| 21 | 5°C ± 3°C, Protected from Light | >90% | No change | nih.gov |
| 28 | 5°C ± 3°C, Protected from Light | >90% | No change | nih.gov |
Toxicity Mechanisms and Safety Considerations in Research
Mechanisms of Adverse Effects (General)
The adverse effects associated with Isosorbide (B1672297) Dinitrate are primarily extensions of its therapeutic pharmacological action. The compound's ability to release nitric oxide and induce widespread vasodilation is central to both its desired effects and its potential toxicities.
The principal pharmacological action of Isosorbide Dinitrate is the relaxation of vascular smooth muscle, which leads to the dilation of peripheral arteries and veins. drugbank.com This process is mediated by the conversion of Isosorbide Dinitrate to its active intermediate, nitric oxide (NO). patsnap.comwikipedia.org Nitric oxide subsequently activates the enzyme guanylate cyclase, which increases the levels of cyclic guanosine (B1672433) 3',5'-monophosphate (cGMP) in smooth muscle cells. drugbank.compatsnap.compatsnap.com The elevation in cGMP ultimately results in the dephosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation. drugbank.comwikipedia.org
An exaggeration of this primary pharmacodynamic effect can lead to significant adverse reactions. The dilation of veins promotes the peripheral pooling of blood, which decreases venous return to the heart. drugbank.compatsnap.com This reduction in preload, combined with the arteriolar relaxation that reduces systemic vascular resistance (afterload), can lead to a marked fall in blood pressure (hypotension) and a reduction in cardiac output. drugbank.comnih.govrxlist.com Symptoms stemming from these hemodynamic changes can include dizziness, weakness, and syncope (fainting), particularly when changing to an upright posture. nih.govpfizer.com Overdosage can result in a state of circulatory collapse and shock. inchem.org
A rare but serious toxicological concern with organic nitrates is the induction of methemoglobinemia. youtube.com This condition arises when the nitrate (B79036) ions, released during the metabolism of Isosorbide Dinitrate, oxidize the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+). This conversion results in the formation of methemoglobin, which is incapable of binding and transporting oxygen.
While therapeutic doses typically cause clinically insignificant elevations of methemoglobin, overdose or administration of high doses can lead to cyanosis and anoxia. pfizer.cominchem.org The development of methemoglobinemia can be identified by symptoms such as bluish discoloration of the lips, fingernails, or palms, shortness of breath, and a rapid heart rate. clevelandclinic.orgdrugs.com
Symptoms of Isosorbide Dinitrate overdose can include manifestations of increased intracranial pressure. nih.govrxlist.compfizer.com This is often accompanied by a persistent, throbbing headache, confusion, and moderate fever. rxlist.compfizer.com The underlying mechanism is linked to the compound's vasodilatory effect on cerebral blood vessels. This dilation can lead to an increase in cerebral blood volume and, consequently, a rise in intracranial pressure. clevelandclinic.org
Preclinical Toxicology Studies
Preclinical studies in animal models are crucial for characterizing the toxicological profile of a compound before human trials. These studies provide data on acute and chronic toxicity, as well as reproductive and developmental effects.
Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. For Isosorbide Dinitrate, the median lethal dose (LD50) has been established in rodent models. In rats, the acute oral LD50 was found to be approximately 1100 mg/kg. pfizer.cominchem.org
| Species | Route of Administration | LD50 |
|---|---|---|
| Rat | Oral | ~1100 mg/kg pfizer.cominchem.org |
Chronic toxicity studies investigate the effects of repeated exposure over a longer period. While specific long-term carcinogenicity studies have not been performed, research in rats has examined the effects of chronic oral administration. These studies are often focused on the development of tolerance to the vasodilatory effects of the compound rather than overt organ toxicity.
Reproductive toxicology studies assess the potential for a substance to interfere with fertility and normal development. In a modified two-litter reproduction study, rats fed Isosorbide Dinitrate at doses of 25 or 100 mg/kg/day showed no significant gross pathology and no alterations in fertility or gestation.
However, studies in rabbits have indicated a potential for embryotoxicity. At oral doses 35 and 150 times the maximum recommended human daily dose, Isosorbide Dinitrate was shown to cause a dose-related increase in embryotoxicity, specifically an increase in the number of mummified pups. There are no adequate and well-controlled studies in pregnant women.
| Species | Study Type | Dose | Findings |
|---|---|---|---|
| Rat | Two-litter reproduction study | 25 or 100 mg/kg/day | No remarkable gross pathology; no altered fertility or gestation. |
| Rabbit | Embryotoxicity study | 35 and 150 times the maximum recommended human daily dose | Dose-related increase in embryotoxicity (increase in mummified pups). |
Drug-Drug Interactions (Mechanistic Research)
The therapeutic effects of isosorbide dinitrate can be significantly altered by the concurrent administration of other pharmacological agents. Mechanistic research into these drug-drug interactions is crucial for understanding the potential for adverse events and for optimizing therapeutic strategies. The following sections detail the interactions of isosorbide dinitrate with specific classes of drugs.
Interactions with Phosphodiesterase-5 Inhibitors
The co-administration of isosorbide dinitrate with phosphodiesterase-5 (PDE-5) inhibitors, such as sildenafil, tadalafil, and vardenafil, is contraindicated due to the risk of severe and potentially life-threatening hypotension. rxlist.comdrugs.comrxlist.com The mechanistic basis for this interaction lies in their synergistic effects on the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.
Isosorbide dinitrate acts as an exogenous source of nitric oxide, which stimulates guanylate cyclase to increase the production of cGMP in vascular smooth muscle cells. drugbank.com This elevation in cGMP leads to vasodilation. PDE-5 is the enzyme responsible for the degradation of cGMP. nih.gov By inhibiting PDE-5, drugs like sildenafil prevent the breakdown of cGMP, thereby enhancing and prolonging its vasodilatory effects. drugs.comnih.gov
The simultaneous administration of a nitric oxide donor (isosorbide dinitrate) and a PDE-5 inhibitor leads to a significant accumulation of cGMP, resulting in profound vasodilation and a sharp decrease in blood pressure. drugs.com Research has shown that this interaction can lead to severe hypotension, syncope, or myocardial ischemia. drugs.com
Interactions with Other Vasodilators and Cardiovascular Agents
The vasodilatory effects of isosorbide dinitrate can be additive with those of other vasodilators, which can lead to an augmented pharmacodynamic response. medicinenet.com Concurrent use of isosorbide dinitrate with other antihypertensive drugs, beta-adrenergic blockers, and phenothiazines may result in additive hypotensive effects. pfizer.com
For instance, calcium channel blockers, which also induce vasodilation, can lead to a significant reduction in blood pressure when combined with isosorbide dinitrate, particularly when changing posture. medicinenet.com Similarly, the consumption of alcohol can enhance the hypotensive effect of isosorbide dinitrate. medicinenet.compfizer.com
Caution is also advised when isosorbide dinitrate is used with riociguat, a soluble guanylate cyclase stimulator. rxlist.commedicinenet.com The combination is contraindicated because both agents increase cGMP levels, leading to an increased risk of hypotension. rxlist.commedicinenet.com
Alterations in Co-Administered Drug Pharmacokinetics (e.g., Digoxin)
Isosorbide dinitrate has the potential to alter the pharmacokinetics of certain co-administered drugs. One notable example is its interaction with digoxin, a cardiac glycoside used in the treatment of heart failure and atrial fibrillation. goodrx.com
A comparative study investigating the effects of diltiazem and isosorbide dinitrate on digoxin pharmacokinetics found that isosorbide dinitrate led to a 15% increase in the maximum serum concentration (Cmax) of digoxin. smj.org.sanih.govresearchgate.net However, this study also reported no statistically significant changes in the mean steady-state digoxin concentration or the area under the plasma concentration-time curve (AUC). smj.org.sanih.govresearchgate.net Furthermore, the elimination half-life of digoxin was not significantly altered by the co-administration of isosorbide dinitrate. smj.org.sanih.govresearchgate.net
Data Tables
Table 1: Summary of Isosorbide Dinitrate Drug-Drug Interactions
| Interacting Drug Class | Example Drugs | Mechanism of Interaction | Potential Clinical Outcome |
| Phosphodiesterase-5 (PDE-5) Inhibitors | Sildenafil, Tadalafil, Vardenafil | Synergistic increase in cGMP levels leading to enhanced vasodilation. drugs.com | Severe hypotension, syncope, myocardial ischemia. drugs.com |
| Other Vasodilators/Antihypertensives | Calcium channel blockers, Beta-blockers, ACE inhibitors | Additive pharmacodynamic effects on vasodilation and blood pressure reduction. medicinenet.compfizer.com | Increased risk of hypotension and orthostatic hypotension. |
| Soluble Guanylate Cyclase Stimulators | Riociguat | Both drugs increase cGMP levels, leading to enhanced vasodilation. medicinenet.com | Significant hypotension. |
| Cardiac Glycosides | Digoxin | Alteration of digoxin pharmacokinetics. | Increased maximum serum concentration of digoxin. smj.org.sanih.govresearchgate.net |
Future Directions and Unanswered Questions in Isosorbide Dinitrate Research
Elucidating Residual Mechanisms of Nitrate (B79036) Tolerance
The development of tolerance, a phenomenon where the therapeutic effects of isosorbide (B1672297) dinitrate diminish with continuous use, remains a significant clinical challenge. While the primary mechanism is understood to involve the depletion of intracellular sulfhydryl groups necessary for the bioactivation of organic nitrates, other contributing factors are still being elucidated.
Classical hypotheses centered on the idea that blood vessels become depleted of critical sulfhydryl groups required for the enzymatic conversion of isosorbide dinitrate to its active form, nitric oxide. nih.gov However, while this may play a role in vitro at high nitrate concentrations, its contribution to clinical tolerance is likely part of a more complex picture. nih.gov Emerging evidence points to a multifactorial process involving neurohormonal activation, where the body compensates for vasodilation by increasing the secretion of vasoconstricting substances. nih.govresearchgate.net Furthermore, shifts in fluid distribution and potential alterations in the adrenergic system may also contribute to this phenomenon. nih.gov
Another area of investigation is the role of oxidative stress. Continuous nitrate therapy can lead to the increased production of reactive oxygen species (ROS), such as superoxide (B77818) anions, within the vasculature. epa.gov This oxidative stress can impair the function of enzymes involved in the nitric oxide signaling pathway, further contributing to tolerance. epa.gov Researchers are exploring the intricate interplay between these various mechanisms to gain a more comprehensive understanding of nitrate tolerance.
Development of Strategies for Overcoming Clinical Tolerance
A primary strategy to mitigate nitrate tolerance is the implementation of a "nitrate-free" interval, typically an 8-12 hour period each day where the drug is not administered. nih.gov This allows for the restoration of the cellular machinery required for the drug's efficacy. However, this approach can leave patients vulnerable to rebound angina during the nitrate-free period. google.comnih.gov
To address this, research is focused on alternative strategies. One promising approach involves the co-administration of antioxidants, such as vitamin C, which may counteract the oxidative stress associated with nitrate therapy and help preserve the drug's effectiveness. researchgate.net Other potential interventions include the use of angiotensin-converting enzyme (ACE) inhibitors and diuretics, which can help to counteract the neurohormonal activation that contributes to tolerance. nih.gov However, the success of these adjunctive therapies has not been universally consistent, highlighting the need for further research to identify the most effective combinations and patient populations. nih.gov
Personalized Medicine Approaches (Pharmacogenomics in Clinical Response)
The clinical response to isosorbide dinitrate can vary significantly among individuals, suggesting a role for genetic factors. A key area of pharmacogenomic research focuses on the enzyme aldehyde dehydrogenase 2 (ALDH2), which is involved in the bioactivation of organic nitrates.
A common genetic polymorphism in the ALDH2 gene, known as ALDH22 (Glu504Lys), results in a significantly less active enzyme. nih.govepa.govnih.gov This variant is particularly prevalent in East Asian populations. epa.gov Studies have shown that individuals carrying the ALDH22 allele may have a reduced clinical response to nitroglycerin, a related organic nitrate, due to impaired biotransformation of the drug to nitric oxide. nih.gov This has led to the recommendation that this genetic factor be considered when prescribing nitroglycerin, particularly in Asian patients. nih.gov Given the similar mechanism of action, it is highly probable that this polymorphism also affects the efficacy of isosorbide dinitrate. Further research is needed to fully elucidate the impact of ALDH2 variants on isosorbide dinitrate response and to develop personalized dosing strategies based on a patient's genetic profile.
| Gene | Polymorphism | Effect on Isosorbide Dinitrate/Nitroglycerin Efficacy | Population Prevalence (Approximate) |
| ALDH2 | Glu504Lys (ALDH22) | Reduced bioactivation and clinical response. nih.gov | 30-50% in East Asians. nih.gov |
Exploration of Non-Cardiovascular Therapeutic Applications
While primarily known for its cardiovascular effects, the vasodilatory properties of isosorbide dinitrate have led to its investigation for other therapeutic applications, most notably in the treatment of esophageal motility disorders.
Clinical studies have demonstrated that sublingual isosorbide dinitrate can effectively reduce lower esophageal sphincter pressure and improve esophageal emptying in patients with achalasia, a condition characterized by impaired swallowing. nih.gov In some studies, isosorbide dinitrate has been shown to be more effective than other medications, such as nifedipine (B1678770), in relieving dysphagia (difficulty swallowing). nih.gov It is also used to manage esophageal spasms, where it helps to relax the esophageal muscles and alleviate chest pain. researchgate.netgoogle.comresearchgate.net
The mechanism of action in these conditions is the same as in the cardiovascular system: the release of nitric oxide leads to smooth muscle relaxation. researchgate.netnih.govsemanticscholar.org Research in this area continues to explore the optimal use of isosorbide dinitrate for these non-cardiovascular indications and to identify other potential applications where its vasodilatory effects may be beneficial.
| Non-Cardiovascular Application | Mechanism of Action | Key Research Findings |
| Achalasia | Relaxation of the lower esophageal sphincter. nih.gov | Significantly reduces lower esophageal sphincter pressure and improves esophageal emptying. nih.gov May be more effective than nifedipine in relieving dysphagia. nih.gov |
| Esophageal Spasms | Relaxation of esophageal smooth muscle. google.comresearchgate.net | Effective for non-cardiac chest pain and dysphagia when taken before meals. google.com |
Optimization of Novel Delivery Systems for Enhanced Efficacy and Patient Adherence
To improve the therapeutic profile of isosorbide dinitrate, researchers are actively developing novel drug delivery systems. These systems aim to provide sustained drug release, improve bioavailability, and enhance patient convenience and adherence.
One area of focus is the development of transdermal therapeutic systems (TTS) , or patches, that deliver the drug through the skin at a controlled rate. nih.gov Research has explored different types of membranes, such as ethylene (B1197577) vinyl acetate (B1210297) copolymer (EVAC) and polyethylene (B3416737) (PE), to control the release of isosorbide dinitrate. nih.gov The goal is to achieve a zero-order release rate, providing consistent drug levels over an extended period. nih.gov
Another approach involves the creation of mucoadhesive buccal films . epa.govresearchgate.netijpsonline.com These films adhere to the inside of the cheek, allowing the drug to be absorbed directly into the bloodstream, bypassing the first-pass metabolism in the liver that can reduce the bioavailability of orally administered isosorbide dinitrate. researchgate.netijpsonline.com Studies have investigated various bioadhesive polymers, such as Carbopol 934P and polyvinyl pyrrolidone, to optimize the adhesion and drug release characteristics of these films. researchgate.netijpsonline.com
Sustained-release pellets are also being developed to allow for once-daily dosing. google.com These formulations often consist of a multi-layered structure with a polymer coating that controls the rate of drug dissolution. google.com
More advanced research is exploring the use of nanocarriers , such as liposomes and nanoparticles, for the delivery of isosorbide dinitrate. nih.govresearchgate.net These microscopic carriers can encapsulate the drug, potentially improving its stability and allowing for targeted delivery to specific tissues. nih.govresearchgate.net For instance, nanoparticles made from biodegradable polymers like poly(lactic acid) (PLA) have been shown to provide sustained release of a model compound for up to 40 days. nih.gov While specific research on isosorbide dinitrate-loaded nanoparticles is still emerging, these technologies hold significant promise for the future of nitrate therapy.
| Delivery System | Description | Potential Advantages |
| Transdermal Therapeutic Systems (TTS) | Patches that deliver the drug through the skin. nih.gov | Controlled, sustained release; avoidance of first-pass metabolism. nih.gov |
| Mucoadhesive Buccal Films | Films that adhere to the inside of the cheek. epa.govresearchgate.netijpsonline.com | Bypasses first-pass metabolism; rapid onset of action. researchgate.netijpsonline.com |
| Sustained-Release Pellets | Multi-layered pellets with a polymer coating. google.com | Once-daily dosing; improved patient adherence. google.com |
| Nanocarriers (Liposomes, Nanoparticles) | Microscopic carriers that encapsulate the drug. nih.govresearchgate.net | Improved stability; potential for targeted delivery; sustained release. nih.govresearchgate.netnih.gov |
Q & A
Q. How should researchers structure the experimental section of a manuscript on isosorbide dinitrate to ensure reproducibility?
- Guidelines :
- Synthesis : Detail reaction conditions (e.g., temperature, catalysts) for isosorbide dinitrate preparation.
- Characterization : Include NMR (¹H/¹³C) and HPLC purity data for novel derivatives.
- Ethics : Adhere to WHO protocols for human/animal studies, specifying Institutional Review Board (IRB) approvals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
